Precision Synthesis of O,O-Diheptyl Dithiophosphoric Acid
Technical Guide for Research & Development Executive Summary O,O-Diheptyl dithiophosphoric acid (CAS: 2253-56-7 ) is a lipophilic organophosphorus chelator used primarily in solvent extraction (SX) for the separation of...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Guide for Research & Development
Executive Summary
O,O-Diheptyl dithiophosphoric acid (CAS: 2253-56-7 ) is a lipophilic organophosphorus chelator used primarily in solvent extraction (SX) for the separation of lanthanides and transition metals (e.g., Nickel/Cobalt, Gadolinium). In drug development, its relevance lies in its role as a precursor for metallodrug ligands and radiopharmaceutical chelates, where high purity is non-negotiable to prevent off-target toxicity from breakdown products like mono-thiophosphates.
This guide details a high-fidelity synthesis route optimized for laboratory to pilot-scale production, emphasizing impurity control, safety management of hydrogen sulfide (
), and rigorous characterization via NMR.
Scientific Foundation
Reaction Mechanism
The synthesis follows a nucleophilic attack of 1-heptanol on the electrophilic phosphorus centers of phosphorus pentasulfide (
, often written as the dimer ).
Stoichiometry:
Thermodynamics & Kinetics:
Exothermic: The reaction is exothermic. Uncontrolled addition of alcohol can lead to thermal runaway (>100°C), causing decomposition of the product into tri-heptyl tetrathiophosphates or polymerization.
Activation: The reaction typically initiates above 50°C. Below this,
remains suspended and unreactive; above 90°C, the carbon-oxygen bond may cleave, reducing yield.
Impurity Profile
Tri-alkyl thiophosphates: Formed if the reaction runs too hot or if
is not efficiently removed.
Mono-alkyl dithiophosphates: Formed if water is present (hydrolysis).
Polyphosphates: Result from incomplete alcoholysis.
Experimental Protocol
Materials & Equipment
Reagents:
Phosphorus Pentasulfide (
): >99% purity, free-flowing yellow powder. Note: Old samples often contain hydrolysis products; use fresh or stored under .
1-Heptanol: Anhydrous (<0.05% water). Water content is critical; every mole of water consumes
and generates derivatives.
Equipment:
Jacketted glass reactor with overhead mechanical stirrer (high torque).
Reflux condenser connected to a caustic scrubber (NaOH) to trap
.
Nitrogen sparging line (subsurface).
Vacuum pump (for stripping).
Step-by-Step Synthesis (Route A: Solvent-Free)
Rationale: Solvent-free synthesis is preferred industrially to maximize throughput, but temperature control is more critical than in solvated routes.
Step 1: Inerting and Charging
Purge the reactor with
for 15 minutes.
Charge 1-Heptanol (4.05 eq, slight excess to drive kinetics) into the reactor.
Heat heptanol to 60°C .
Step 2: Controlled Addition
Add
(1.0 eq) in small portions over 60–90 minutes.
Critical Control Point: Monitor internal temperature. Do not allow exotherm to exceed 85°C .
Visual Cue: The yellow powder will slowly dissolve, and vigorous bubbling (
) will occur. Ensure scrubber is active.
Step 3: Cook-Out (Completion)
Once addition is complete, maintain temperature at 80–85°C for 2–4 hours.
Reaction is considered complete when the solution becomes clear and
evolution ceases.
In-Process Check: Take an aliquot for Acid Value (AV) titration. Theoretical AV for diheptyl dithiophosphoric acid is ~171 mg KOH/g.
Step 4: Nitrogen Stripping (De-gassing)
While maintaining 60°C, increase
sparge rate to vigorously strip dissolved from the liquid.
Continue for 1 hour. Safety: Dissolved
is a silent killer; do not skip this step before opening the vessel.
Step 5: Purification
Filtration: Filter the warm liquid through a Celite pad to remove any unreacted solid
or inorganic impurities.
Vacuum Stripping: Transfer filtrate to a rotary evaporator or vacuum distillation setup. Strip at 60°C / 5 mbar to remove the excess heptanol.
Note: Dithiophosphoric acids are thermally unstable. Do not distill the product itself (boiling point is too high). Only strip the alcohol.
Process Visualization
Reaction Mechanism Pathway
Figure 1: Mechanistic pathway of alcoholysis of phosphorus pentasulfide, highlighting the critical H2S elimination step.
Synthesis Workflow
Figure 2: Operational workflow for the synthesis, emphasizing temperature constraints and purification steps.
Characterization & Quality Control
To validate the product for high-sensitivity applications (e.g., drug development or rare earth separation), use the following methods:
Method
Parameter
Specification
Notes
NMR
Chemical Shift
82–88 ppm (Singlet)
Distinct from mono-ester (60 ppm) or thiophosphates.
Titration
Acid Number
165–175 mg KOH/g
Potentiometric titration using alcoholic KOH.
Appearance
Visual
Clear, light amber liquid
Turbidity indicates unreacted or moisture.
Refractive Index
1.48–1.50
Consistent with dialkyl dithiophosphate trends.
Expert Insight on NMR:
In
NMR, the dithiophosphoric acid proton is exchangeable. If run in , the peak is typically a singlet. If impurities like triheptyl tetrathiophosphate are present, you will see a singlet downfield (approx 90-100 ppm). Hydrolysis products (phosphoric acid derivatives) appear near 0 ppm.
Safety & Handling
Hydrogen Sulfide (
): This reaction generates stoichiometric quantities of . It is neurotoxic and olfactory fatigue occurs rapidly (you stop smelling it at dangerous levels). Mandatory: Use a caustic scrubber (10-20% NaOH) and personal monitors.
Thermal Stability: Do not heat the crude acid above 100°C. Decomposition releases mercaptans and olefins.
Storage: Store in glass or stainless steel (316L). Avoid mild steel (corrosion) and copper/brass (rapid reaction to form Cu-salts).
References
Amirov, R. R., et al. (2014). "Synthesis and aggregation properties of new biodegradable amphiphilic derivatives...". ResearchGate. (Detailed study involving Diheptyl dithiophosphoric acid characterization). Link
Gümgüm, B., et al. (2002).[1] "Microwave Irradiation Technique for Synthesis of Dialkyl Dithiophosphoric Acids". Phosphorus, Sulfur, and Silicon and the Related Elements. (Describes optimization of the alcohol + P2S5 reaction). Link
National Institutes of Health (NIH). "O,O-Diheptyl dithiophosphoric acid - Substance Record". PubChem. (CAS and Physical Data Verification).[1][2] Link
Taghizada, Z. Y., et al. (2020).[3] "Synthesis and Properties of O,O-Dialkyl and O,O-Diaryl Dithiophosphates of Metals". ResearchGate. (General synthesis protocol for dialkyl dithiophosphates). Link
Physicochemical Profiling and Application Dynamics of O,O-Diheptyl Dithiophosphoric Acid (D7DTP)
Executive Summary O,O-Diheptyl dithiophosphoric acid (D7DTP) is a highly hydrophobic, bidentate organophosphorus compound that occupies a critical niche in coordination chemistry, separation science, and tribology. Struc...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
O,O-Diheptyl dithiophosphoric acid (D7DTP) is a highly hydrophobic, bidentate organophosphorus compound that occupies a critical niche in coordination chemistry, separation science, and tribology. Structurally, it consists of a central phosphorus atom double-bonded to a sulfur atom, single-bonded to a thiol group, and esterified with two seven-carbon (heptyl) aliphatic chains.
This unique structural motif imparts a dual functionality: the dithiophosphate headgroup acts as a potent "soft-donor" chelating agent for transition and heavy metals, while the long alkyl chains drive pronounced amphiphilic and micellar behavior in aqueous systems. This whitepaper synthesizes the physicochemical properties, micellar dynamics, and industrial applications of D7DTP, providing actionable protocols for researchers in extraction metallurgy and lubricant formulation.
Core Physicochemical Properties
D7DTP is characterized by its high lipophilicity and strong acidity. The delocalization of the negative charge across the two sulfur atoms in the conjugate base makes the proton highly labile, resulting in a low ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
. The extended heptyl chains significantly increase the partition coefficient (), driving the molecule's preference for organic phases or micellar cores.
Table 1: Quantitative Physicochemical Data of D7DTP
Property
Value / Description
IUPAC Name
O,O-diheptyl hydrogen dithiophosphate
Molecular Formula
Molecular Weight
326.5 g/mol
SMILES
CCCCCCOP(=S)(OCCCCCCC)S
InChIKey
KXKYPMWKQXTEEX-UHFFFAOYSA-N
Physical State
Yellow to amber viscous liquid
Solubility
Insoluble in water; miscible in non-polar organics
Conjugate Base
Diheptyl dithiophosphate anion
Micellar Behavior and Aqueous Dynamics
Despite its insolubility in pure water, the D7DTP anion exhibits complex self-assembly behaviors when introduced into aqueous solutions containing nonionic surfactants, such as Triton X-100.
Causality of Mixed Micellization
When D7DTP is introduced into a Triton X-100 solution, the hydrophobic heptyl tails intercalate into the nonpolar core of the Triton X-100 micelles to minimize thermodynamically unfavorable contacts with water. Simultaneously, the charged dithiophosphate headgroups remain anchored at the palisade layer (the micelle-water interface).
Nuclear magnetic relaxation studies utilizing paramagnetic probes (e.g.,
) have demonstrated that the spin-lattice relaxation rate of water protons increases significantly in these systems. This confirms that D7DTP forms mixed aggregates with the nonionic surfactant, altering the micellar surface charge, hydration dynamics, and the microenvironment of the solubilized species[1][2].
Metal Complexation & Cloud Point Extraction (CPE)
According to Pearson’s Hard Soft Acid Base (HSAB) theory, the sulfur atoms in D7DTP are "soft" Lewis bases. Consequently, D7DTP exhibits a high thermodynamic affinity for "soft" and "borderline" metal cations (e.g.,
, , ) and certain lanthanides, forming highly hydrophobic, neutral metal-ligand complexes.
This property is exploited in Cloud Point Extraction (CPE) , a green chemistry alternative to traditional liquid-liquid extraction.
Experimental Protocol: Cloud Point Extraction of Lanthanides using D7DTP
This self-validating workflow isolates target metals using D7DTP as the chelator and Triton X-100 as the phase-separation medium.
Step 1: Aqueous Phase Preparation
Transfer 10 mL of the aqueous sample containing target metal ions (e.g.,
or ) into a 50 mL centrifuge tube.
Causality: Adjust the pH to 5.5 using an acetate buffer. At this pH, D7DTP is fully deprotonated (active for binding), while the lanthanide ions are protected from precipitating as insoluble hydroxides.
Step 2: Chelation and Surfactant Addition
Add 0.5 mL of a 0.1 M D7DTP solution (prepared in ethanol) to the aqueous sample.
Add 1.0 mL of 5% (w/v) Triton X-100 solution.
Vortex the mixture for 2 minutes to ensure complete formation of the hydrophobic metal-D7DTP complex and its subsequent entrapment within the Triton X-100 micelles.
Step 3: Thermal Phase Separation (Cloud Point)
Incubate the tube in a thermostated water bath at 65°C for 15 minutes.
Causality: Heating disrupts the hydrogen bonds between water molecules and the polyoxyethylene chains of Triton X-100. This dehydration causes the micelles to aggregate, separating the solution into a large aqueous phase and a small, dense, surfactant-rich "coacervate" phase containing the extracted metal complexes.
Step 4: Centrifugation and Analysis
Centrifuge the turbid solution at 4000 rpm for 10 minutes to overcome the high viscosity of the coacervate phase and force it to the bottom of the tube.
Decant the bulk aqueous phase. The remaining coacervate phase can be diluted with 0.5 mL of methanolic
for direct analysis via ICP-MS.
Validation: Always run a reagent blank (no metal added) to establish the baseline and calculate recovery efficiency.
Visualization of the CPE Pathway
Mechanistic pathway of Cloud Point Extraction (CPE) utilizing D7DTP and Triton X-100.
Industrial & Tribological Applications: ZDDPs
Beyond laboratory extraction, D7DTP is synthesized at an industrial scale to produce Zinc bis(O,O-diheptyl dithiophosphate) , a specific, highly effective variant of Zinc Dialkyl Dithiophosphate (ZDDP)[3].
Anti-Wear and Antioxidant Mechanisms
In automotive and industrial lubricants, ZDDPs serve as the primary defense against engine wear[4]. The diheptyl variant is particularly valued because its seven-carbon chains provide an optimal balance of oil solubility and thermal stability.
Antioxidant Action: D7DTP-derived ZDDPs act as secondary antioxidants. They decompose hydroperoxides (which propagate oil degradation) into stable alcohols, preventing the oxidative thickening of the lubricant.
Anti-Wear Film Formation (Tribofilm): Under boundary lubrication conditions—where metal surfaces experience high pressure, friction, and localized flash temperatures—the ZDDP molecule undergoes thermal degradation. The cleavage of the heptyl chains and the oxidation of the dithiophosphate core result in the deposition of a glassy, amorphous polyphosphate/zinc sulfide film on the metal asperities. This sacrificial tribofilm physically prevents metal-to-metal welding and reduces adhesive wear.
References
NIH Global Substance Registration System (GSRS):O,O-DIHEPTYL DITHIOPHOSPHORIC ACID.
ResearchGate:Spectroscopic determination of Critical Micelle Concentration in aqueous and non-aqueous media using a non-invasive method (Citing Amirov et al. on D7DTP magnetic relaxation).
ResearchGate:Rustem R. Amirov - Solubilization and Magnetic Relaxation Probing of Diheptyl Dithiophosphate Ions.
Lubricants (eCommons):Phosphate Esters, Thiophosphate Esters and Metal Thiophosphates as Lubricant Additives.
Technical Guide: Thermodynamic Stability of O,O-Diheptyl Dithiophosphoric Acid
The following technical guide details the thermodynamic and physicochemical stability profile of O,O-Diheptyl dithiophosphoric acid. It is structured for researchers requiring rigorous stability data for application in s...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the thermodynamic and physicochemical stability profile of O,O-Diheptyl dithiophosphoric acid. It is structured for researchers requiring rigorous stability data for application in solvent extraction, lubricant additive synthesis, or potential pharmaceutical chelation systems.[1]
O,O-Diheptyl dithiophosphoric acid (DHDTP) is a lipophilic, strong acid extractant.[1] Its thermodynamic stability is governed by the strength of the phosphorus-sulfur bond and the steric protection offered by the heptyl chains.[1] Unlike phosphate esters, the dithiophosphate moiety exhibits unique thiono-thiolo tautomerism, which is the primary driver of its thermal instability.[1]
For researchers, the critical stability parameters are:
Hydrolytic Stability: Moderate. Susceptible to acid-catalyzed hydrolysis, releasing heptanol and phosphoric acid derivatives.[1]
Thermal Stability: Limited. Undergoes exothermic decomposition >130°C via thiono-thiolo rearrangement.[1]
Oxidative Stability: Low. Readily oxidizes to the disulfide dimer (bis(diheptylthiophosphoryl) disulfide).[1]
Physicochemical Constants (Reference Range)
Parameter
Value / Range
Context
pKa (Apparent)
1.2 – 1.8
Measured in EtOH/H₂O mixtures; strong acid behavior.[1]
log P (Octanol/Water)
> 5.0 (Estimated)
Highly lipophilic; partitions strictly to organic phase.[1]
Decomposition Onset
~130°C - 150°C
Dependent on purity and presence of catalytic metals (e.g., Fe, Zn).[1]
Enthalpy of Extraction
Exothermic (ΔH < 0)
Typical for cation exchange mechanisms with transition metals.
Degradation Mechanisms & Pathways
Understanding the specific degradation pathways is essential for handling and storage. The molecule degrades via three distinct thermodynamic vectors: Hydrolysis, Thermal Isomerization, and Oxidation.[1]
Pathway Visualization
The following diagram illustrates the competitive degradation pathways.
Figure 1: Primary degradation vectors for O,O-Diheptyl dithiophosphoric acid.[1]
Thermal Decomposition (The Thiono-Thiolo Rearrangement)
The most critical instability arises from the Thiono-Thiolo rearrangement .[1] Thermodynamically, the P=O bond is stronger (approx. 540 kJ/mol) than the P=S bond (approx. 340 kJ/mol).[1] Upon heating, the alkyl group migrates from the oxygen to the sulfur, driven by the formation of the thermodynamically favored P=O bond.[1]
Mechanism:
Consequence: This isomer is unstable and rapidly eliminates heptene, leading to the formation of insoluble polythiophosphate sludge.[1]
Hydrolytic Instability
While the heptyl chains provide steric shielding, the P-S bond is susceptible to nucleophilic attack by water, particularly in acidic media.[1]
In extraction scenarios, the stability of the metal complex is often higher than the free acid.[1] The extraction equilibrium is defined as:
The thermodynamic driving force is the chelate effect. The bidentate sulfur ligands form a four-membered ring with the metal.[1]
Figure 2: Thermodynamic cycle of metal extraction using DHDTP.
Key Insight: The formation of the metal complex (
) significantly stabilizes the dithiophosphate ligand against hydrolysis, but not necessarily against thermal oxidation.[1]
References
Wingefors, S., et al. (1980).[1][3] Solvent Extraction Chemistry of Dialkyldithiophosphates. I. Potentiometric Two-phase Titration Studies. Acta Chemica Scandinavica.[3] [1]
Dickert, J. J., & Rowe, C. N. (1967).[1][4] The Thermal Decomposition of Metal O,O-Dialkylphosphorodithioates.[1][4] Journal of Organic Chemistry.
Glovnea, R. P., et al. (2005).[1][4] Study of Zinc Dialkyldithiophosphate Antiwear Film Formation and Removal Processes.[4] Tribology Transactions.[4] [1]
PubChem. (n.d.).[5] O,O-Diheptyl dithiophosphoric acid (Compound Summary).[1][5][6] National Library of Medicine.
Patil, et al. (2008). Kinetics and Mechanism of Hydrolysis of Di-Ethyl Dithiophosphate in Acid Media. Asian Journal of Chemistry.[2]
Solubility Profile and Physicochemical Characterization of O,O-Diheptyl Dithiophosphoric Acid (HDHpDTP)
The following technical guide details the solubility profile, physicochemical properties, and experimental characterization of O,O-Diheptyl dithiophosphoric acid. Executive Summary O,O-Diheptyl dithiophosphoric acid (HDH...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the solubility profile, physicochemical properties, and experimental characterization of O,O-Diheptyl dithiophosphoric acid.
Executive Summary
O,O-Diheptyl dithiophosphoric acid (HDHpDTP) is a lipophilic organophosphorus compound primarily utilized as a metal extractant and chemical intermediate. While its lower homologues (diethyl, dibutyl) exhibit partial water solubility, the heptyl chains render HDHpDTP highly hydrophobic. This guide provides a definitive analysis of its solubility in organic media, governed by solvent polarity and solute dimerization. For pharmaceutical applications, this compound serves as a critical chelating agent for scavenging trace metal catalysts (Pd, Cu, Zn) from drug intermediates.
Physicochemical Identity
Understanding the solubility of HDHpDTP requires a foundational grasp of its molecular architecture. The molecule consists of a polar dithiophosphoric acid head group (
) and two hydrophobic heptyl () tails.
Table 1: Physicochemical Properties
Property
Value
Notes
Chemical Name
O,O-Diheptyl dithiophosphoric acid
Abbreviation
HDHpDTP
Molecular Formula
Molecular Weight
~326.5 g/mol
Calculated
Physical State
Viscous Liquid
Colorless to pale yellow
Density
0.98 – 1.05 g/mL
Estimated based on homologues (Diethyl: 1.11 g/mL) [1]
pKa
~0.1 – 1.0
Strong acid behavior in aqueous dispersions [2]
Flash Point
>100°C
High thermal stability required for extraction
Solubility (Water)
Negligible (< 10 mg/L)
Dominated by hydrophobic effect of chains
Solubility in Organic Solvents[5]
Solubility Mechanism
The solubility of HDHpDTP is driven by two competing mechanisms:
Van der Waals Interactions: The long heptyl chains facilitate complete miscibility with non-polar aliphatic and aromatic solvents.
Dimerization: In non-polar solvents, dithiophosphoric acids form stable cyclic dimers via intermolecular hydrogen bonding between the thiol (-SH) and thiono (=S) groups. This dimerization significantly enhances solubility in low-dielectric media (e.g., Kerosene, Hexane) by shielding the polar head group.
Table 2: Solubility Profile
Solvent Class
Specific Solvents
Solubility Status
Mechanistic Insight
Aliphatic Hydrocarbons
n-Heptane, Hexane, Kerosene
Miscible
Primary diluents. Solute exists largely as dimers.
Aromatic Hydrocarbons
Toluene, Xylene, Benzene
Miscible
-interaction stabilizes the monomer-dimer equilibrium.
Chlorinated Solvents
Chloroform, Dichloromethane
Miscible
High solubility; often used for analytical extraction.
Alcohols
Ethanol, Isopropanol, Octanol
Soluble
Solute exists as monomers due to H-bonding with solvent.
Ketones
Acetone, MIBK
Soluble
Good solubility; solvent competes for H-bonding.
Water
Water
Insoluble
Hydrophobic effect of alkyl burden overrides polar head.
Mechanistic Visualization
The following diagrams illustrate the dimerization process that dictates solubility in organic solvents and the standard extraction workflow.
Figure 1: Molecular association of HDHpDTP. In non-polar solvents (extraction diluents), the acid dimerizes, enhancing lipophilicity.
Figure 2: Standard Solvent Extraction Workflow utilizing the solubility properties of HDHpDTP.
Experimental Protocols
Protocol 1: Determination of Critical Solubility (Saturation Method)
Objective: To determine the maximum solubility of HDHpDTP in a target organic solvent.
Scope: Applicable to drug development workflows where HDHpDTP is used as a scavenger.
Preparation: Tare a clean, dry 20 mL scintillation vial.
Solvent Addition: Add 10.0 mL of the target solvent (e.g., Toluene) to the vial. Record the mass (
).
Solute Addition: Add HDHpDTP dropwise while stirring magnetically at 25°C.
Observation: Continue addition until a persistent cloudiness or phase separation is observed (saturation point). Note: For miscible solvents like toluene, this step confirms miscibility rather than a limit.
Gravimetric Analysis: If a limit is reached, filter the supernatant, evaporate a 5 mL aliquot in a pre-weighed dish, and dry to constant weight.
Objective: To quantify the partitioning of a metal ion between the aqueous phase and the HDHpDTP organic phase. This validates the "functional solubility" of the extractant.
Organic Phase: Prepare a 0.1 M solution of HDHpDTP in Kerosene.
Aqueous Phase: Prepare a 100 ppm solution of Cu(II) in 0.1 M
.
Contacting: Mix equal volumes (10 mL) of organic and aqueous phases in a separatory funnel. Shake vigorously for 15 minutes.
Separation: Allow phases to settle for 30 minutes.
Analysis: Analyze the aqueous raffinate for Cu(II) using Atomic Absorption Spectroscopy (AAS).
H2S Release: Contact with strong acids or heating above 120°C may release Hydrogen Sulfide (
), a highly toxic gas.
PPE: Neoprene gloves, chemical splash goggles, and fume hood operation are mandatory.
Spill Management: Absorb with inert material (vermiculite). Do not wash into drains due to aquatic toxicity.
References
Gümgüm, B., & Baysal, A. (1999). Preparation and Purification of Diheptyldithiophosphoric Acid. DergiPark, Turkish Journal of Chemistry. Available at: [Link]
Krasovec, F. (1964).[2] The Dissociation, Distribution, and Dimerization Constants of Some Organophosphorus Acids. Croatica Chemica Acta.[2] Available at: [Link]
PubChem. O,O-Diethyl dithiophosphate Compound Summary. National Library of Medicine. Available at: [Link]
acid dissociation constant (pKa) of O,O-Diheptyl dithiophosphoric acid
An In-depth Technical Guide to the Acid Dissociation Constant (pKa) of O,O-Diheptyl dithiophosphoric acid Authored by: A Senior Application Scientist Abstract Introduction: The Chemical Identity and Significance of O,O-D...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Acid Dissociation Constant (pKa) of O,O-Diheptyl dithiophosphoric acid
Authored by: A Senior Application Scientist
Abstract
Introduction: The Chemical Identity and Significance of O,O-Diheptyl dithiophosphoric acid
O,O-Dialkyl dithiophosphoric acids are a class of organophosphorus compounds characterized by a central phosphorus atom bonded to two alkoxy groups, a thiol group (-SH), and a thiono (=S) moiety. O,O-Diheptyl dithiophosphoric acid, the subject of this guide, possesses two heptyl chains as its alkoxy substituents.
The acidity of this molecule, quantified by its pKa, is its most critical chemical parameter. The pKa value governs the equilibrium between the protonated (acid) form and the deprotonated (conjugate base) form. This equilibrium is paramount in applications such as:
Solvent Extraction and Metallurgy: The deprotonated anion is an exceptional chelating agent for various metal ions. The pH of the aqueous phase, relative to the pKa of the extracting agent, dictates the efficiency of metal ion partitioning into an organic phase.
Lubricant Additives: Zinc dialkyl dithiophosphates (ZDDPs), synthesized from the corresponding acids, are vital anti-wear and antioxidant additives in engine oils. The properties of the parent acid influence the formation and performance of these additives.
Chemical Synthesis: As a strong acid, it can serve as a catalyst or reagent in various organic reactions.
Understanding and controlling the pKa is therefore not an academic exercise, but a practical necessity for process optimization and product development.
Theoretical Framework: Factors Influencing the pKa of Dialkyl Dithiophosphoric Acids
The acidity of dialkyl dithiophosphoric acids is primarily determined by the electronic effects of the alkyl (R) groups in the (RO)₂P(S)SH structure.
Inductive Effect: The two oxygen atoms are highly electronegative, withdrawing electron density from the phosphorus atom. This polarization facilitates the release of the proton from the sulfur atom. The alkyl groups, in this case, heptyl groups, are electron-donating. This inductive effect slightly pushes electron density towards the phosphorus center, which can marginally destabilize the resulting anion after deprotonation, thereby making the acid slightly weaker (higher pKa) compared to analogs with less electron-donating groups.
Resonance: Upon deprotonation, the negative charge on the sulfur atom is delocalized through resonance across the P-S bond, which stabilizes the conjugate base and contributes to the overall strong acidity of the compound class.
Compared to its shorter-chain analog, O,O-Diethyl dithiophosphoric acid, the longer heptyl chains in HDHpDTP are expected to have a slightly more pronounced electron-donating effect. However, this influence is generally considered minor for simple alkyl chains, and the pKa is expected to be in the same range as other dialkyl dithiophosphoric acids. For context, the pKa of the closely related O,O-Diethyl dithiophosphoric acid is approximately -0.10, indicating it is a very strong acid.[1]
Comparative Acidity Data
To contextualize the expected acidity of O,O-Diheptyl dithiophosphoric acid, the pKa values of other relevant organophosphorus acids are presented below.
Since no published value exists for O,O-Diheptyl dithiophosphoric acid, its pKa must be determined empirically. The following protocols are designed to be self-validating and provide high-fidelity results.
Method 1: Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for pKa determination.[3][4] It involves monitoring the pH of a solution of the acid as a strong base of known concentration is added incrementally. The pKa is the pH at which the acid is half-neutralized.
Solvent System: Due to the poor water solubility of the long-chained HDHpDTP, a co-solvent system (e.g., water-ethanol or water-dioxane) is necessary. The resulting "apparent pKa" (pKa*) is specific to that solvent mixture. Extrapolation methods, such as the Yasuda-Shedlovsky plot, can be used to determine the pKa in pure water.
Titrant: A strong, carbonate-free base like NaOH or KOH is used to ensure a sharp and clear inflection point in the titration curve. Carbonate impurities can buffer the solution and obscure the endpoint.[4]
Inert Atmosphere: Performing the titration under an inert atmosphere (e.g., nitrogen or argon) prevents the absorption of atmospheric CO₂, which can introduce error.
Preparation: Accurately weigh a sample of pure O,O-Diheptyl dithiophosphoric acid and dissolve it in a precise volume of the chosen co-solvent (e.g., 75% ethanol).
Calibration: Calibrate a high-precision pH meter and combination glass electrode using at least two standard buffers (e.g., pH 4.01 and 7.00) that bracket the expected pKa.
Titration Setup: Place the acid solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Introduce the calibrated pH electrode and a magnetic stirrer.
Blank Titration: First, titrate a sample of the co-solvent alone with the standardized strong base titrant. This accounts for any acidic or basic impurities in the solvent.
Sample Titration: Titrate the acid solution with the standardized base, adding small, precise increments of titrant. Record the pH after each addition, allowing the reading to stabilize.
Data Analysis: Plot the measured pH versus the volume of titrant added. The equivalence point is the point of maximum slope on the curve (inflection point). The pKa is determined from the pH value at the half-equivalence point.
Caption: Workflow for pKa determination via potentiometric titration.
Method 2: UV-Vis Spectrophotometry
This method is applicable if the protonated (HA) and deprotonated (A⁻) forms of the acid have distinct molar absorptivities at a specific wavelength. It is highly sensitive and requires a much smaller amount of sample compared to titration.[4]
Buffer System: A series of buffers with precisely known pH values are required. The ionic strength of these buffers should be kept constant to minimize activity coefficient variations.
Wavelength Selection: The analytical wavelength (λ) is chosen where the difference in absorbance between the HA and A⁻ forms is maximal, ensuring the highest sensitivity.
Spectral Scans: Record the UV-Vis absorption spectra of the HDHpDTP solution in a strongly acidic solution (e.g., 0.1 M HCl, where the species is fully HA) and a strongly basic solution (e.g., 0.1 M NaOH, where the species is fully A⁻).
Wavelength Selection: Identify an analytical wavelength (λ_max) where the absorbance difference between the two spectra is largest.
Buffer Preparation: Prepare a series of buffers spanning a pH range of approximately pKa ± 2 pH units.
Measurement: Prepare solutions of HDHpDTP of identical concentration in each buffer. Measure the absorbance of each solution at the chosen λ_max.
Data Analysis: The pKa can be calculated using the following equation for each pH value:
pKa = pH + log[(A - A_A⁻) / (A_HA - A)]
Where:
A is the absorbance in the buffer of a given pH.
A_HA is the absorbance of the fully protonated form.
A_A⁻ is the absorbance of the fully deprotonated form.
A plot of absorbance versus pH will yield a sigmoidal curve, where the pKa corresponds to the inflection point.
Caption: Workflow for pKa determination via UV-Vis spectrophotometry.
Conclusion
O,O-Diheptyl dithiophosphoric acid is unequivocally a strong acid, a characteristic feature of its chemical class. Based on the known pKa of its lower alkyl homolog, its pKa is estimated to be in the range of 0 to -0.5. This strong acidity is a direct consequence of the electron-withdrawing properties of the P=S and P-O bonds, which stabilize the resulting thiolate anion. For applications requiring a precise understanding of its ionization behavior, empirical determination is essential. The potentiometric titration and UV-Vis spectrophotometry protocols detailed herein provide robust, self-validating frameworks for obtaining a high-quality, defensible pKa value, empowering researchers to optimize processes and advance scientific discovery.
References
Krašovec, F., & Jan, J. (1965). The Dissociation, Distribution, and Dimerization Constants of Some Organophosphorus Acids. Croatica Chemica Acta, 37(2), 107-109. [Link]
Grokipedia. (n.d.). Diethyl dithiophosphoric acid. Retrieved from [Link]
ECETOC. (n.d.). Appendix A: Measurement of Acidity (pKa). Retrieved from [Link]
Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. PMC. [Link]
ACS Publications. (n.d.). Preparation and Determination of Apparent Dissociation Constants of Some Alkylphosphonic and Dialkylphosphinic Acids. Journal of the American Chemical Society. Retrieved from [Link]
Taylor & Francis Online. (2007). Diphasic Acido-Basic Properties of Organophosphorus Acids. Solvent Extraction and Ion Exchange, 6(5). Retrieved from [Link]
toxicity and safety data for O,O-Diheptyl dithiophosphoric acid
The following technical guide provides an in-depth safety and toxicological assessment of O,O-Diheptyl Dithiophosphoric Acid , designed for researchers and drug development professionals. Toxicity Profile, Safety Data, a...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth safety and toxicological assessment of O,O-Diheptyl Dithiophosphoric Acid , designed for researchers and drug development professionals.
Toxicity Profile, Safety Data, and Risk Assessment
Executive Summary
O,O-Diheptyl dithiophosphoric acid is a lipophilic organophosphorus intermediate primarily utilized in the synthesis of Zinc Dialkyldithiophosphates (ZDDPs) for lubricant additives and as a metal extractant in hydrometallurgy. In the context of pharmaceutical development, it is classified as a Potential Genotoxic Impurity (PGI) or process-related impurity (PRI) arising from phosphate-based reagent synthesis.
While direct toxicological data for the diheptyl ester is sparse compared to its methyl/ethyl analogs, structural activity relationship (SAR) analysis confirms it possesses significant corrosive properties and aquatic toxicity . Its high lipophilicity (LogP > 5) alters its bioavailability compared to short-chain analogs, reducing acute volatility hazards but increasing potential for dermal absorption and persistence.
Critical Safety Hazards:
Skin/Eye: Category 1B Corrosive (Causes severe skin burns and eye damage).
Environmental: Aquatic Chronic Category 2 (Toxic to aquatic life with long-lasting effects).
Reactivity: Releases Hydrogen Sulfide (
) upon thermal decomposition or hydrolysis.
Chemical Identity & Physicochemical Properties
Understanding the physical state is prerequisite to exposure modeling. The diheptyl chain renders this molecule highly hydrophobic, distinguishing its handling requirements from water-soluble organophosphates.
Property
Data
Source/Rationale
Chemical Name
Phosphorodithioic acid, O,O-diheptyl ester
IUPAC
CAS Number
2253-56-7 (Free Acid)
Primary Identifier
Related CAS
34665-37-3 (Likely Zinc/Salt Complex)
Contextual Reference
Molecular Formula
-
Molecular Weight
326.50 g/mol
-
Physical State
Viscous Liquid (Amber/Dark)
Class property (ZDDP precursors)
Acidity (pKa)
~1.5 – 2.0
Strong acid behavior in aqueous media
LogP (Octanol/Water)
> 5.5 (Estimated)
High lipophilicity due to C7 chains
Solubility
Soluble in hexane, toluene, oils; Insoluble in water (hydrolyzes)
-
Toxicological Profile (Read-Across Analysis)
Scientific Note: Due to the limited specific dataset for the diheptyl ester, the following profile synthesizes data from the homologous series (Diethyl/Di-isopropyl dithiophosphoric acid) and ZDDPs, following OECD "Read-Across" principles for regulatory submission.
3.1 Acute Toxicity
Oral (Rat): Estimated
mg/kg.
Mechanism:[1] Unlike short-chain organophosphates (e.g., dimethyl dithiophosphate), the long heptyl chains reduce volatility and immediate systemic bioavailability. However, ingestion causes severe corrosive damage to the GI tract.
Dermal (Rabbit): Estimated
mg/kg.
Hazard:[2][3] Primary concern is corrosion rather than systemic absorption lethality.
Inhalation: Low volatility reduces risk at ambient temperature. Mists/aerosols are highly toxic due to pulmonary irritation and potential hydrolysis to
in lung fluid.
3.2 Irritation & Corrosion (Critical Endpoint)
The free acid proton on the sulfur/oxygen motif is highly labile.
Skin:Corrosive (Category 1B). Capable of causing irreversible necrosis into the dermis.
Eyes:Risk of Serious Damage (Category 1). Lipophilicity allows rapid penetration of the corneal epithelium, leading to opacity and potential blindness.
3.3 Genotoxicity & Carcinogenicity (Drug Development Focus)
For drug developers, this is the critical quality attribute (CQA).
Ames Test: Dialkyl dithiophosphates have shown mixed results . The diethyl analog (CAS 298-06-6) has tested positive in S. typhimurium strains TA100/TA1535 in some assays.
Assessment: Must be treated as a Class 3 Impurity (ICH M7) until specific negative data is generated. It contains structural alerts for alkylating agents (electrophilic phosphorus/sulfur centers).
Mechanism of Action & Degradation Pathways
The toxicity is driven by two distinct mechanisms: Direct Acidity (local tissue destruction) and Metabolic Bioactivation (systemic toxicity).
4.1 Biological Interaction Diagram
The following Graphviz diagram illustrates the dual-pathway toxicity and the environmental degradation route.
Caption: Figure 1: Mechanism of Action showing direct corrosive pathways and hydrolytic degradation releasing toxic Hydrogen Sulfide.
Experimental Protocol: Trace Residue Analysis
Objective: Quantify O,O-Diheptyl dithiophosphoric acid residues in API (Active Pharmaceutical Ingredient) matrices to comply with ICH M7 limits.
Methodology: LC-MS/MS (Triple Quadrupole)
Rationale: The compound lacks a strong UV chromophore, making HPLC-UV insufficient for ppm-level detection. MS/MS provides the necessary sensitivity and selectivity.
Step-by-Step Workflow
Sample Preparation:
Dissolve 100 mg of API in Acetonitrile (ACN) (avoid alcohols to prevent transesterification).
Sonicate for 10 mins.
Filter through 0.2 µm PTFE filter (hydrophobic).
LC Conditions:
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in ACN.
Gradient: 50% B to 95% B over 5 mins (High organic required to elute heptyl chains).
MS Parameters (Negative Mode):
Ionization: ESI Negative (Dithiophosphates ionize readily as [M-H]-).
Precursor Ion: m/z 325.1 ([M-H]-).
Product Ions: m/z 199.0 (Loss of heptene), m/z 95.0 (
core).
System Suitability:
Limit of Quantitation (LOQ) must be established at ≤ 30% of the TTC (Threshold of Toxicological Concern) limit (typically < 10 ppm).
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 4367869, O,O-Diheptyl dithiophosphoric acid. Retrieved from [Link]
European Chemicals Agency (ECHA). Registration Dossier: Phosphorodithioic acid, O,O-di-C1-14-alkyl esters, zinc salts.[4] (Read-across source for alkyl dithiophosphates). Retrieved from [Link][5]
Organization for Economic Co-operation and Development (OECD). SIDS Initial Assessment Report: Zinc Dialkyldithiophosphates (ZDDPs). (Provides toxicological grounding for long-chain dithiophosphates). Retrieved from [Link]
U.S. EPA (2012). Provisional Peer-Reviewed Toxicity Values for Diethylphosphorodithioate (CASRN 298-06-6). (Used for homologous series read-across). Retrieved from [Link]
International Conference on Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Retrieved from [Link]
The Evolution and Coordination Chemistry of Dithiophosphoric Acid Extractants: A Technical Whitepaper
Executive Summary The transition of dithiophosphoric acids from industrial metallurgical agents to highly precise extractants represents a masterclass in applied coordination chemistry. For researchers, drug development...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The transition of dithiophosphoric acids from industrial metallurgical agents to highly precise extractants represents a masterclass in applied coordination chemistry. For researchers, drug development professionals, and radiochemists, understanding the mechanistic behavior of these sulfur-donor ligands is critical for applications demanding extreme elemental purity—ranging from the isolation of medical radioisotopes to the remediation of toxic heavy metals from pharmaceutical intermediates. This whitepaper explores the historical development, structural chemistry, and self-validating experimental protocols associated with these powerful extractants.
Historical Trajectory: From Metallurgy to High-Purity Separations
Synthesized in the early 20th century, dithiophosphates (such as the commercial Aerofloat series) were originally deployed as flotation collectors for sulfide minerals and as anti-wear additives (zinc dialkyldithiophosphates, ZDDPs) in automotive lubricants. However, the escalating demand for high-purity metal separations in hydrometallurgy and the nuclear industry catalyzed their adaptation into liquid-liquid extraction (LLE) agents[1].
To overcome the limited organic solubility and phase-separation issues of short-chain dithiophosphates, highly branched dialkyl derivatives were engineered. The most prominent of these is di-(2-ethylhexyl)dithiophosphoric acid (D2EHDTPA) , which exhibits excellent solubility in aliphatic diluents without third-phase formation[1]. Today, D2EHDTPA and its phosphinic analogs (e.g., Cyanex 301) are critical in advanced separation science. They enable the purification of radiopharmaceutical isotopes, the partitioning of minor actinides from nuclear waste[2], and the selective removal of highly toxic cadmium from wet-process phosphoric acid[3].
Structural Chemistry & Pearson’s HSAB Theory
The exceptional selectivity of dithiophosphoric acids stems from their P(=S)(S)OH functional group. According to, the substitution of hard oxygen donors—found in conventional extractants like D2EHPA—with soft sulfur donors fundamentally alters the ligand's coordination preference.
Soft bases (sulfur donors) are highly polarizable and preferentially form strong covalent bonds with soft acids (e.g., Ag⁺, Cd²⁺, Pd²⁺) and borderline acids (e.g., Am³⁺)[4]. Conversely, they exhibit weak, purely ionic interactions with hard acids (e.g., Ca²⁺, Mg²⁺, Eu³⁺, and other lanthanides), effectively rejecting them into the aqueous phase[2].
Diagram 1: HSAB Theory dictating the selective phase transfer of soft metals.
Quantitative Benchmarks & Extractant Comparison
The structural nuances between phosphoric, thiophosphoric, and dithiophosphinic acids dictate their operational pH ranges and separation factors. For instance, while D2EHDTPA requires a synergistic agent like tributylphosphate (TBP) to achieve an Americium/Europium separation factor of ~60[5], the dithiophosphinic acid Cyanex 301 can achieve separation factors exceeding 5000, albeit requiring strict pH control due to its high acidity (pKa of 2.6)[6].
To demonstrate the practical application of D2EHDTPA, the following protocol details the selective extraction of Cadmium(II) from highly concentrated phosphoric acid—a matrix notoriously difficult to purify due to competitive complexation[1].
Expertise & Causality: This protocol utilizes dodecane as an aliphatic diluent because its low dielectric constant favors the stabilization of the neutral extracted complex (CdR₂), while preventing the formation of a third phase. Stripping is achieved using 4 M HCl, as the high chloride concentration drives the formation of the stable aqueous[CdCl₄]²⁻ complex, shifting the thermodynamic equilibrium to release the metal from the organic phase[1].
Step-by-Step Workflow
Organic Phase Preparation: Dissolve D2EHDTPA in n-dodecane to yield a 0.02 M solution.
Self-Validation Check: Analyze the organic phase via Raman spectroscopy; the P-S-H stretch must be visible, with symmetric and asymmetric P-S stretches at 525 cm⁻¹ and 663 cm⁻¹, respectively[1].
Equilibration (Extraction): Contact the organic phase with the aqueous feed (e.g., 4.5 M H₃PO₄ containing Cd²⁺) at an Aqueous/Organic (A/O) volume ratio of 1:1 in a thermostated mixer-settler at 22°C for 15 minutes[7].
Phase Separation & Spectroscopic Validation: Allow the phases to separate.
Self-Validation Check: Re-analyze the loaded organic phase using Raman spectroscopy. The disappearance of the P-S-H band confirms that the hydrogen atom bonded to the sulfur has been replaced by the extracted metal via a cation-exchange mechanism, forming the anhydrous CdR₂ complex[1].
Quantitative Stripping: Contact the loaded organic phase with an equal volume of 4 M HCl. The chloride ions outcompete the dithiophosphoric acid, stripping >99% of the Cd²⁺ back into the aqueous phase for downstream recovery or analysis[3].
Diagram 2: Continuous solvent extraction and stripping workflow for metal recovery.
Applications in Drug Development & Radiopharmacy
For drug development professionals and radiochemists, the radionuclidic and chemical purity of therapeutic and diagnostic agents is paramount. The principles governing D2EHDTPA extraction are directly translatable to pharmaceutical workflows:
Alpha-Emitter Purification: Dithiophosphoric and diphosphonic acid extractants immobilized on inert polymeric supports (forming Solvent-Impregnated Resins, or SIRs) are increasingly used for the solid-phase extraction and pulse-shape analysis of alpha-emitting radionuclides (e.g., ²⁴¹Am, ²³⁸Pu) vital for targeted alpha therapy (TAT) research[8].
Cyclotron Target Separation: The production of medical isotopes like ¹⁰⁹Cd (used in calibration and medical imaging research) requires separation from silver or zinc cyclotron targets. The extreme selectivity of soft sulfur donors allows for the isolation of these radiometals without co-extracting the bulk target material[4].
Trace Metal Remediation: In pharmaceutical manufacturing, residual heavy metal catalysts (like Palladium) must be rigorously removed from active pharmaceutical ingredients (APIs). Dithiophosphoric acids can selectively sequester these soft transition metals from complex organic or aqueous API streams, ensuring compliance with stringent ICH Q3D pharmacopeial limits.
References
Stambouli, M., et al. "Extraction of Cadmium from Phosphoric Acid Media by Di(2‐ethylhexyl) Dithiophosphoric Acid." Solvent Extraction and Ion Exchange, 2008.[Link]
Gamiño-Arroyo, Z., et al. "Silver Recovery from Spent Silver Oxide Button Cell by Liquid-Liquid Extraction." Journal of Materials Science and Chemical Engineering, 2015.[Link]
Touati, M., et al. "Thiosubstituted Organophosphorus Acids as Selective Extractants for Ag(I) from Acidic Thiourea Solutions." Solvent Extraction and Ion Exchange, 2008.[Link]
Bhattacharyya, A., et al. "Separation of Americium(III) and Europium(III) from Nitrate Medium Using a Binary Mixture of Cyanex‐301 with N‐donor Ligands." Solvent Extraction and Ion Exchange, 2006.[Link]
Modolo, G., et al. "Design, synthesis and evaluation of carbamoylmethylphosphine sulfide (CMPS)-based chelates for separation of lanthanides and actinides." Comptes Rendus de l'Académie des Sciences, 2007.[Link]
Tarancón, A., et al. "PSresin for the analysis of alpha-emitting radionuclides." Analytica Chimica Acta / University of Barcelona, 2021.[Link]
The Coordination Chemistry of O,O-Diheptyl Dithiophosphoric Acid: Ligand Properties, Metal Extraction, and Tribological Applications
Executive Summary O,O-Diheptyl dithiophosphoric acid (D7DTP) is a highly specialized organophosphorus compound that serves as a versatile ligand in coordination chemistry. Characterized by its bidentate S,S'-donor set an...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
O,O-Diheptyl dithiophosphoric acid (D7DTP) is a highly specialized organophosphorus compound that serves as a versatile ligand in coordination chemistry. Characterized by its bidentate S,S'-donor set and highly lipophilic diheptyl aliphatic chains, D7DTP forms exceptionally stable, hydrophobic complexes with soft and borderline transition metals. This whitepaper explores the fundamental ligand properties of D7DTP, the causality behind its structural advantages, and its critical applications in hydrometallurgical solvent extraction, micellar complexation, and advanced tribology.
Structural and Electronic Profile
D7DTP (Molecular Formula:
) consists of a central phosphorus(V) atom bonded to two heptoxy groups, one terminal sulfur (thiono), and one thiol group[1].
When deprotonated, it forms the diheptyl dithiophosphate anion, a highly effective bidentate chelating agent. According to Pearson’s Hard-Soft Acid-Base (HSAB) theory, the dithiophosphate headgroup acts as a "soft" base. This electronic configuration drives a strong thermodynamic preference for "soft" and "borderline" metal cations, such as
, , , , and various lanthanides/actinides, forming highly covalent Metal-Sulfur bonds[2].
The Causality of Chain Length
The selection of the seven-carbon (heptyl) chain over shorter alkyl derivatives (e.g., diethyl or dibutyl) is a deliberate functional choice in chemical engineering. Shorter-chain dithiophosphates often yield water-soluble metal complexes, which are useful as flotation agents[2]. However, the diheptyl variant imparts extreme lipophilicity. This structural feature prevents the formation of stable aqueous emulsions (third-phase formation) during liquid-liquid extraction and ensures the complete partitioning of the metal-ligand complex into non-polar organic solvents (like kerosene or hexane).
Caption: Four-membered chelate ring geometry of a Metal-D7DTP complex highlighting the hydrophobic tails.
Applied Coordination Chemistry
Solvent Extraction (Hydrometallurgy)
In hydrometallurgy, D7DTP is deployed as a liquid ion exchanger. The extraction mechanism relies on a cation-exchange process at the aqueous-organic interface. The ligand exchanges its acidic proton for the target metal ion, neutralizing the metal's charge and encapsulating it within a hydrophobic shell. This allows for the selective extraction of heavy metals from highly acidic leach liquors where other extractants (like carboxylic acids) fail due to protonation.
Micellar Complexation and Surfactant Interactions
The behavior of D7DTP in aqueous and micellar environments is of significant interest for advanced separation techniques (like cloud point extraction). Nuclear magnetic relaxation studies have demonstrated that D7DTP anions interact dynamically with nonionic surfactants, such as Triton X-100[3]. In the presence of paramagnetic probes (e.g.,
), the addition of nonionic surfactants stimulates the formation of mixed micellar bis-complexes. This aggregation significantly alters the spin-lattice relaxation rate of water protons, proving that the ligand's hydrophobic tails actively intercalate into the surfactant micelles while the dithiophosphate head coordinates the metal[3].
Tribology: ZDDP and MoDTP Additives
In lubricant formulations, D7DTP is neutralized with metal oxides to synthesize Zinc bis(O,O-diheptyl dithiophosphate) (ZDDP)[4] and Molybdenyl Dialkyl Dithiophosphate (MoDTP)[5]. These coordination complexes act as critical anti-wear and extreme-pressure additives.
Mechanistic Causality: Under boundary lubrication conditions (high friction and localized heat), the metal-ligand complex physically adsorbs onto the steel surface. The thermal and shear energy cleaves the P-S and P-O bonds, causing the ligand to decompose and polymerize. This forms a sacrificial, glassy polyphosphate tribofilm that prevents direct metal-to-metal contact[5].
Caption: Mechanistic pathway of D7DTP-derived metal complexes forming a protective tribofilm.
Quantitative Data Summaries
Table 1: Physicochemical Properties of D7DTP and Derivatives
Traditional synthesis of dialkyl dithiophosphoric acids requires prolonged heating, which can lead to the degradation of the alkyl chains. Microwave irradiation significantly accelerates the reaction kinetics[6].
Reagent Preparation: In a highly ventilated fume hood, combine 4.0 molar equivalents of 1-heptanol with 1.0 molar equivalent of phosphorus pentasulfide (
Microwave Irradiation: Subject the mixture to microwave heating (e.g., using a CEM-MDS 2000 system) at controlled power intervals (e.g., 300W) for 10-15 minutes[6]. Causality: Microwave dielectric heating ensures uniform thermal distribution, preventing localized hot spots that cause the
to decompose prematurely.
Degassing: Allow the evolved hydrogen sulfide (
) gas to vent through a basic scrubber system (e.g., NaOH solution).
Filtration: Filter the crude liquid through a fine glass frit to remove any unreacted
.
Self-Validation Step (Purity Check): Perform an acid-base titration using 0.1M KOH with bromothymol blue indicator. Calculate the acid number. A theoretical acid number matching the molecular weight (326.5 g/mol ) confirms the complete conversion of the alcohol to the dithiophosphoric acid. Verify via
NMR (target peak ~85-90 ppm).
Protocol B: Liquid-Liquid Extraction of
This protocol isolates copper from an aqueous matrix using D7DTP, relying on pH control to drive the extraction thermodynamics.
Organic Phase Preparation: Dilute synthesized D7DTP to a 0.1 M concentration in aliphatic kerosene.
Aqueous Phase Preparation: Prepare a 0.01 M
solution. Adjust the pH to 2.5 using dilute . Causality: D7DTP is a strong enough acid to extract copper at low pH, leaving competing ions (like or ) in the aqueous phase.
Contacting: Mix equal volumes (O/A ratio 1:1) of the organic and aqueous phases in a separatory funnel. Shake vigorously for 5 minutes.
Phase Separation: Allow the mixture to settle for 10 minutes. The extreme hydrophobicity of the diheptyl chains guarantees a sharp, rapid phase disengagement without emulsion.
Self-Validation Step (Mass Balance): Separate the phases. Analyze the raffinate (depleted aqueous phase) using ICP-OES for residual copper. Calculate the extraction efficiency (
). To validate the system, strip the loaded organic phase with 2M and measure the recovered copper. The sum of copper in the raffinate and the strip solution must equal the initial aqueous concentration ().
Caption: Liquid-liquid extraction workflow for the separation of metal ions using D7DTP.
References
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 4367869, O,O-Diheptyl dithiophosphoric acid." PubChem. Available at:[Link]
LookChem. "Phosphorodithioic acid, O,O-di-C1-14-alkyl esters, zinc salts CAS 68649-42-3." LookChem Chemical Database. Available at:[Link]
Amirov, Rustem R., et al. "Nuclear magnetic relaxation studies of diheptyl dithiophosphoric acid in nonionic surfactants." ResearchGate. Available at:[Link]
ResearchGate. "Microwave Irradiation Technique for the Synthesis of Dialkyl Dithiophoshoric Acids." ResearchGate Publications. Available at:[Link]
Target Audience: Researchers, Analytical Scientists, and Pharmaceutical Process Engineers Focus: Heavy Metal Remediation, Catalyst Scavenging, and Trace Metal Analysis Executive Summary & Mechanistic Foundation In pharma...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Pharmaceutical Process Engineers
Focus: Heavy Metal Remediation, Catalyst Scavenging, and Trace Metal Analysis
Executive Summary & Mechanistic Foundation
In pharmaceutical drug development, transition metal catalysts (e.g., Palladium, Platinum, Nickel) are indispensable for complex carbon-carbon bond formations (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings). However, regulatory guidelines mandate stringent limits on elemental impurities in final Active Pharmaceutical Ingredients (APIs).
O,O-Diheptyl dithiophosphoric acid (DHDTPA) is a highly lipophilic organophosphorus extractant that offers exceptional selectivity for soft transition metals over hard alkali or alkaline earth metals. According to Pearson’s Hard Soft Acid Base (HSAB) theory, the dual sulfur donors (S,S) in DHDTPA act as soft bases. They exhibit a profound affinity for soft metal cations (Pd²⁺, Pt²⁺) and borderline cations (Ni²⁺, Mn²⁺), while ignoring hard cations (Na⁺, K⁺, Ca²⁺) and typical hard-donor functional groups found on APIs (such as amines or hydroxyls).
The extraction mechanism proceeds via a cation exchange reaction:
(Where HR represents the DHDTPA molecule, which often exists as a dimer in non-polar solvents).
Physicochemical Profiling
The diheptyl carbon chains provide significant steric bulk and hydrophobicity, ensuring extremely low aqueous solubility of the extractant itself. This prevents contamination of the aqueous API stream with the extractant—a common failure point when using shorter-chain analogs like diethyl dithiophosphoric acid.
Ensures >99.9% retention in the organic or micellar phase.
Donor Atoms
Sulfur (S,S)
Irreversible binding to soft transition metals (Pd, Pt, Hg).
Protocol 1: Liquid-Liquid Extraction (LLE) for Palladium Scavenging
Objective: To quantitatively remove residual Pd(II) catalyst from an aqueous-organic API process stream into a non-polar organic diluent without precipitating or losing the API.
Causality & Experimental Design
DHDTPA is a relatively strong acid (
~ 1.5–2.0). Operating at a low pH ensures that weakly basic APIs remain protonated (hydrophilic) and safely partitioned in the aqueous phase. Simultaneously, the strong affinity of the sulfur donors allows DHDTPA to strip Pd(II) from the aqueous phase even at highly acidic pH levels, overcoming the thermodynamic penalty of proton displacement.
Step-by-Step Methodology
Extractant Preparation: Dissolve DHDTPA in high-purity heptane to achieve a 0.1 M concentration. Note: Heptane is chosen over chlorinated solvents to comply with green chemistry pharmaceutical standards.
Stream Conditioning: Adjust the aqueous API process stream to pH 2.0 – 3.0 using 1 M
.
Phase Contact: Combine the organic extractant and the aqueous API stream at an Organic:Aqueous (O:A) phase ratio of 1:1.
Mass Transfer: Agitate the biphasic system vigorously for 15 minutes at 25°C. The high lipophilicity of the diheptyl chains ensures rapid phase disengagement post-mixing.
Phase Separation: Centrifuge the mixture at 3000 rpm for 5 minutes to break any micro-emulsions.
Recovery: Isolate the lower aqueous raffinate (containing the purified API) from the upper organic phase (containing the Pd-DHDTPA complex).
Self-Validating System (QC)
To ensure a self-validating system, run a parallel blank extraction (API stream with pure heptane, lacking DHDTPA) to quantify baseline mechanical loss of the API. Post-extraction, perform an ICP-MS mass balance check: the sum of Pd in the organic extract and the aqueous raffinate must equal the initial Pd concentration, confirming chemical extraction rather than physical precipitation at the interface.
Caption: Liquid-Liquid Extraction (LLE) workflow for Palladium scavenging using DHDTPA.
Protocol 2: Cloud Point Extraction (CPE) for Trace Metal Pre-concentration
Objective: Pre-concentration of trace borderline heavy metals (e.g., Ni, Mn) from aqueous samples prior to ICP-MS analysis, utilizing a solvent-free micellar system.
Causality & Experimental Design
For analytical teams, traditional LLE requires large volumes of toxic organic solvents. Cloud Point Extraction (CPE) offers a green alternative. DHDTPA anions form mixed aggregates with nonionic surfactants like Triton X-100[3]. When heated above the surfactant's cloud point (~65°C), the polyoxyethylene chains dehydrate, causing the solution to separate into a bulk aqueous phase and a dense, micro-volume surfactant-rich coacervate phase. The hydrophobic Metal-DHDTPA complexes are quantitatively trapped within this coacervate[3].
Step-by-Step Methodology
Sample Preparation: Transfer 10.0 mL of the aqueous sample into a 15 mL graduated centrifuge tube.
Reagent Addition: Add 0.5 mL of 5% (w/v) Triton X-100 and 0.2 mL of 10 mM DHDTPA (prepared in minimal ethanol).
Buffering: Add 1.0 mL of acetate buffer to adjust the solution to pH 5.0. (Borderline metals like Ni and Mn require a higher pH than Pd for optimal DHDTPA coordination).
Coacervation: Incubate the tube in a thermostatic water bath at 70°C for 15 minutes. The solution will become turbid.
Phase Separation: Centrifuge at 4000 rpm for 10 minutes. Immediately cool the tube in an ice bath for 5 minutes to increase the viscosity of the surfactant-rich pellet at the bottom.
Analysis: Carefully decant the bulk aqueous supernatant. Dissolve the surfactant pellet in 0.5 mL of 0.1 M
in methanol and inject directly into the ICP-MS.
Self-Validating System (QC)
Incorporate a pre-extraction spike-recovery test. Spike a known concentration of an internal standard (e.g., Rhodium, which behaves similarly to target metals) into the sample. A recovery of >95% validates that the micellar coacervation and phase separation steps were quantitatively complete.
Caption: Cloud Point Extraction (CPE) mechanism utilizing DHDTPA and Triton X-100 micelles.
The selectivity of DHDTPA can be fine-tuned by adjusting the aqueous pH. Soft acids (Pd) extract well at highly acidic pH, whereas borderline acids (Ni, Mn) require a higher pH to overcome proton competition.
Table 2: Comparative Extraction Efficiencies (0.1 M DHDTPA in Heptane)
Metal Cation
HSAB Classification
Extraction Efficiency (pH 2.0)
Extraction Efficiency (pH 5.0)
Palladium (Pd²⁺)
Soft Acid
>99.5%
>99.5%
Nickel (Ni²⁺)
Borderline Acid
45.0%
95.2%
Manganese (Mn²⁺)
Borderline Acid
12.0%
88.5%
Sodium (Na⁺)
Hard Acid
<1.0%
<1.0%
References
National Center for Biotechnology Information (NIH). "O,O-Diheptyl dithiophosphoric acid; CID 4367869". PubChem Compound Summary. Available at:[Link]
National Center for Biotechnology Information (NIH). "O,O-Dihexyl dithiophosphate; CID 18680". PubChem Compound Summary. Available at:[Link]
Amirov, R. R., Saprykova, Z. A., et al. "Spectroscopic determination of Critical Micelle Concentration in aqueous and non-aqueous media using a non-invasive method" (Referencing the nuclear magnetic relaxation study of diheptyl dithiophosphoric acid anions in Triton X-100). ResearchGate. Available at:[Link]
Application Note: Precision Separation of Transition Metals with O,O-Diheptyl Dithiophosphoric Acid
This Application Note and Protocol guide details the use of O,O-Diheptyl dithiophosphoric acid (HDDTP) for the separation of transition metals. Executive Summary The separation of transition metals—specifically Zinc (Zn)...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol guide details the use of O,O-Diheptyl dithiophosphoric acid (HDDTP) for the separation of transition metals.
Executive Summary
The separation of transition metals—specifically Zinc (Zn), Nickel (Ni), and Cobalt (Co) —from complex matrices is a critical challenge in hydrometallurgy and analytical pre-concentration. Traditional extractants like D2EHPA (Di-2-ethylhexyl phosphoric acid) rely on oxygen-donor chemistry, which often yields poor selectivity between adjacent transition metals (e.g., Ni/Co separation factors < 20).
O,O-Diheptyl dithiophosphoric acid (HDDTP) represents a class of sulfur-donor extractants. Governed by Pearson’s Hard-Soft Acid-Base (HSAB) principle, HDDTP exhibits superior affinity for "soft" and "borderline" Lewis acids (
, , ) while virtually rejecting "hard" impurity metals (, , ). This guide provides the synthesis, mechanism, and validated protocols for using HDDTP to achieve high-purity metal separations.
Scientific Foundation & Mechanism[1]
The Reagent: O,O-Diheptyl Dithiophosphoric Acid
Unlike commercial commodity extractants, HDDTP is often synthesized in-situ or procured as a specialty reagent. Its structure features a central phosphorus atom bonded to two heptyl (
) chains via oxygen, and two sulfur atoms (one double-bonded, one single-bonded thiol).
Formula:
pKa: ~0.1–0.5 (Stronger acid than D2EHPA, allowing extraction at lower pH).
Solubility: Highly soluble in non-polar diluents (Kerosene, Hexane, Toluene) due to the lipophilic heptyl chains.
Mechanism of Action: HSAB Selectivity
The extraction proceeds via a cation-exchange mechanism where the monomeric acid releases a proton and chelates the metal ion through its sulfur atoms.
Why Sulfur Matters:
Transition metals like
and have d-orbitals that interact differently with ligands.
Oxygen Donors (D2EHPA): Prefer hard cations. Selectivity is driven by electrostatic forces and ionic radius.
Sulfur Donors (HDDTP): Prefer soft/borderline cations. Selectivity is driven by covalent interactions and ligand field stabilization energy (LFSE).
Nickel: Forms a highly stable square-planar complex with sulfur, often leading to extraction orders distinct from oxygen donors.
Zinc: Being a
ion, it forms stable tetrahedral complexes and is extracted efficiently at very low pH.
Selectivity Sequence
For HDDTP in sulfate media, the general extraction order (increasing pH required) is:
Note: This reverses the classic "Cobalt before Nickel" problem seen with some carboxylic acids, offering a powerful alternative for Ni recovery.
Visualization of Extraction Logic
The following diagram illustrates the chemical mechanism and the process flow for separating Zinc and Nickel from a mixed feed containing Calcium impurities.
Caption: Workflow for selective separation of Zn and Ni from hard impurities using HDDTP.
Experimental Protocols
Reagent Synthesis (In-House)
Since HDDTP is not always available off-the-shelf, synthesis is often required.
Safety Warning: This reaction generates Hydrogen Sulfide (
), a highly toxic gas. Work strictly in a fume hood with a caustic scrubber.
Modifier: 5% v/v Isodecanol or TBP (Tributyl phosphate).
Why? Dithiophosphoric acids can form third phases (precipitates) with metals at high loading. The modifier increases the solubility of the metal-ligand complex in the organic phase.
General Extraction Protocol (Batch)
Objective: Determine the extraction isotherm for a specific metal (e.g., Zinc).
Feed Preparation: Prepare a synthetic solution containing 1000 mg/L Zn in 0.1 M sulfate media. Adjust pH to 1.0 using
.
Contacting:
In a separatory funnel, combine equal volumes (A:O = 1:1) of Feed and Solvent (20 mL each).
Shake vigorously for 10 minutes (kinetics are generally fast, < 5 min, but 10 ensures equilibrium).
Phase Separation: Allow phases to settle (typically < 2 mins).
pH Adjustment: Measure the equilibrium pH (
). If the pH dropped significantly (due to release), adjust with dilute NaOH and re-equilibrate.
Analysis:
Separate phases. Filter the aqueous phase.
Analyze metal concentration in the aqueous raffinate via AAS or ICP-OES.
Calculate Organic concentration by mass balance:
.
Calculation:
Distribution Coefficient (
) =
Extraction Efficiency (
) =
Separation of Zinc and Nickel
Scenario: A mixed feed of 2 g/L Zn and 2 g/L Ni.
Parameter
Zinc (Zn)
Nickel (Ni)
Separation Strategy
pH for 50% Extraction ()
~0.8 - 1.2
~2.5 - 3.0
pH Control
Complex Geometry
Tetrahedral
Square Planar
Kinetics
Stripping Agent
0.5 M
4 M or 2 M
Selective Stripping
Workflow:
Stage 1 (Zn Extraction): Contact feed with 0.5 M HDDTP at pH 1.5 .
Result: Zn is loaded into the organic phase (>95%). Ni remains largely in the aqueous raffinate (<10% co-extraction).
Scrubbing: Wash the Zn-loaded organic phase with a dilute Zn sulfate solution (pH 1.5) to displace any co-extracted Ni.
Stage 2 (Ni Extraction): Adjust the raffinate (now Zn-free) to pH 3.5 . Contact with fresh HDDTP.
(Ni-DDP complexes are very stable; strong acid is required).
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Third Phase Formation
Metal-ligand complex insolubility.
Increase Modifier (Isodecanol) concentration to 10%.
Slow Phase Separation
Emulsion due to high viscosity or surfactant impurities.
Increase temperature to 40°C; check feed for silica.
Low Ni Stripping Efficiency
High stability of Ni-S bond.
Use mixed acid strip (e.g., + ) or increase acid strength.
Decomposition
Hydrolysis of P-S bond.
Avoid prolonged contact with highly oxidizing acids () or temperatures >60°C.
References
Rickelton, W. A., & Boyle, R. J. (1988). Solvent extraction with organophosphines – commercial & potential applications. Separation Science and Technology, 23(12-13), 1227-1250. Link
Cote, G., & Bauer, D. (1980). Liquid-liquid extraction of transition metals with dithiophosphoric acids. Hydrometallurgy, 5(2), 149-160. Link
Sole, K. C., & Hiskey, J. B. (1995). Solvent extraction characteristics of thiosubstituted organophosphinic acid extractants. Hydrometallurgy, 37(2), 129-147. Link
Pearson, R. G. (1963). Hard and Soft Acids and Bases. Journal of the American Chemical Society, 85(22), 3533–3539. Link
Wingefors, S. (1980).[4] Solvent Extraction Chemistry of Dialkyldithiophosphates. Acta Chemica Scandinavica, 34a, 289-296. Link[4]
Application Note: Synergistic Extraction of Uranium(VI) using O,O-Diheptyl Dithiophosphoric Acid and TBP
This Application Note is designed for researchers and process engineers in hydrometallurgy and radiochemistry. It details the protocol for the synergistic extraction of Uranium(VI) (as a model soft/borderline acid metal)...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers and process engineers in hydrometallurgy and radiochemistry. It details the protocol for the synergistic extraction of Uranium(VI) (as a model soft/borderline acid metal) using O,O-Diheptyl Dithiophosphoric Acid (HDDTP) as the primary extractant and Tri-n-butyl Phosphate (TBP) as the synergistic agent.
Introduction & Theoretical Framework
The Synergistic System
Synergistic extraction occurs when the distribution ratio of a metal ion extracted by a mixture of two reagents is significantly higher than the sum of the distribution ratios of the individual reagents. In this system:
Primary Extractant (Acidic):O,O-Diheptyl Dithiophosphoric Acid (HDDTP) . It acts as a cation exchanger, neutralizing the charge of the metal ion. The dithiophosphate group (
) is a "soft" donor (Sulfur), showing high selectivity for soft and borderline acids (like , , ) over hard acids.
Synergist (Neutral):Tri-n-butyl Phosphate (TBP) . It acts as a solvating agent (Lewis base). It displaces residual water molecules from the inner coordination sphere of the metal complex, rendering the final species more lipophilic and preventing hydrolysis.
Chemical Mechanism
The extraction of a divalent metal ion like Uranyl (
) typically follows this stoichiometry:
1. Primary Extraction (HDDTP alone):
Where represents HDDTP, often existing as a dimer in non-polar solvents.
2. Synergistic Extraction (HDDTP + TBP):
Where represents TBP.
The synergism arises because the TBP molecule expands the coordination sphere or displaces hydration water, making the complex
significantly more soluble in the organic diluent (kerosene/dodecane) than the parent complex.
Reagent Preparation & Synthesis
Unlike TBP, O,O-Diheptyl Dithiophosphoric Acid (HDDTP) is rarely available as a shelf-stable commercial reagent due to its hydrolytic instability. It must be synthesized in situ or shortly before use.
Synthesis of HDDTP
Reaction:
Protocol:
Setup: Use a 3-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas outlet trap (scrubber containing NaOH to capture toxic
). Work in a fume hood.
Procedure:
Suspend 0.1 mol of Phosphorus Pentasulfide (
) in dry toluene or benzene.
Heat to 60°C under inert atmosphere (
).
Add 0.4 mol of n-Heptanol dropwise over 1 hour.
Reflux the mixture at 80-90°C for 2-4 hours until
evolution ceases.
Filter the solution to remove unreacted solids.
Purification: Wash the organic phase with dilute HCl to remove inorganic impurities, then with water. Evaporate the solvent (toluene) under reduced pressure if a solvent-free acid is required, or quantify the concentration and use directly in the diluent.
Preparation of Organic Phase
Diluent: n-Dodecane or odorless kerosene.
Composition:
HDDTP: 0.1 M (Base concentration).
TBP: 0.05 M – 0.2 M (Variable for slope analysis).
Modifier: None usually required, but 5% Isodecanol can be added if third-phase formation is observed.
Experimental Protocol: Extraction Workflow
Workflow Diagram
Figure 1: Step-by-step workflow for the synergistic extraction process.
Step-by-Step Procedure
Feed Solution Preparation:
Prepare a stock solution of Uranium (100 ppm) in 0.1 M
or .
Adjust ionic strength using
or (typically 1.0 M) to maintain constant activity coefficients.
Equilibration (Extraction):
In a separating funnel or glass vial, combine equal volumes (e.g., 10 mL each) of the Organic Phase (HDDTP + TBP) and Aqueous Phase.
O:A Ratio: 1:1.
Agitate mechanically for 20–30 minutes at 25°C. Note: Dithiophosphoric acids have faster kinetics than phosphoric acids (D2EHPA), but 20 mins ensures equilibrium.
Phase Separation:
Allow phases to settle for 10 minutes.
If emulsion forms, centrifuge at 3000 rpm for 5 minutes.
Separate the aqueous raffinate (bottom) from the loaded organic phase (top).
Stripping (Back-Extraction):
Contact the loaded organic phase with a stripping agent.[1][2][3]
Stripping Agent: 1.0 M
(Sodium Carbonate) or 5 M . Carbonate is preferred for Uranium as it forms a soluble anionic carbonate complex, efficiently stripping U from the organic phase.
Ratio O:A = 1:1, shake for 10 minutes.
Analysis:
Analyze the metal concentration in the initial feed, aqueous raffinate, and strip solution using ICP-OES (Inductively Coupled Plasma Optical Emission Spectroscopy).
Mass Balance Check: Ensure
.
Data Analysis & Synergism Quantification
Key Equations
Parameter
Formula
Description
Distribution Ratio (D)
Ratio of metal concentration in organic vs. aqueous phase at equilibrium.
Extraction Efficiency (%E)
Percentage of metal extracted.
Synergistic Coefficient (SC)
indicates synergism. indicates antagonism.
Slope Analysis (Stoichiometry Determination)
To determine the number of extractant molecules involved:
Plot
vs. (keeping TBP constant): The slope indicates the number of HDDTP dimers (usually slope for ).
Plot
vs. (keeping HDDTP constant): The slope indicates the number of TBP molecules in the adduct (usually slope ).
Plot
vs. : The slope indicates the number of protons released (slope ).
Mechanism Visualization
The synergistic effect transforms the coordination environment of the metal.
Figure 2: Transformation from hydrated metal ion to the lipophilic synergistic adduct.
Critical Considerations & Troubleshooting
Stability Warning
Dithiophosphoric acids (P-S bonds) are less stable than D2EHPA (P-O bonds).
Issue: They hydrolyze in strong acids to phosphoric acid and
.
Mitigation: Do not store the HDDTP solution in contact with acidic aqueous phases for prolonged periods. Perform extraction immediately after phase contact. Use Sulfuric acid media over Nitric acid if possible, as Nitric acid can oxidize the sulfur.
Antagonism at High TBP
While TBP enhances extraction at low concentrations, excess TBP can cause antagonism.
Mechanism: Excess TBP may interact directly with HDDTP (via hydrogen bonding), reducing the free concentration of HDDTP available for metal complexation.
Optimal Range: Keep TBP concentration between 0.05 M and 0.5 M.
Safety (H2S Risk)
The synthesis and degradation of HDDTP release Hydrogen Sulfide (
) , a highly toxic gas.
Protocol: Always work in a high-efficiency fume hood.
Detection: Install personal
monitors when synthesizing the ligand.
References
General Synthesis of Dithiophosphoric Acids
Title: Synthesis and properties of O,O-dialkyl and O,O-diaryl dithiophosph
Application Note: High-Selectivity Hydrometallurgical Recovery of Zinc using Diheptyl Dithiophosphate (DHDTP)
This Application Note is structured to provide a rigorous, field-ready guide for the hydrometallurgical recovery of Zinc using Diheptyl Dithiophosphate (DHDTP) . Unlike standard extractants (e.g., D2EHPA), DHDTP offers u...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is structured to provide a rigorous, field-ready guide for the hydrometallurgical recovery of Zinc using Diheptyl Dithiophosphate (DHDTP) . Unlike standard extractants (e.g., D2EHPA), DHDTP offers unique selectivity profiles based on Soft-Hard Acid-Base (SHAB) theory, making it critical for separating Zinc from hard earth metals (Ca, Mg) in complex matrices.
[1]
Part 1: Executive Summary & Scientific Rationale
The Challenge
Standard zinc recovery utilizing Di-2-ethylhexyl phosphoric acid (D2EHPA) is the industry benchmark but suffers from significant limitations:
Poor Selectivity against Calcium/Magnesium: In processed brines or secondary sources (e.g., recycled batteries, urban mining), high concentrations of Ca²⁺ and Mg²⁺ are co-extracted, leading to gypsum scaling (CaSO₄) in stripping circuits.
pH Sensitivity: D2EHPA requires strict pH control (pH 2.5–3.5).
The Solution: Diheptyl Dithiophosphate (DHDTP)
DHDTP is a sulfur-donor organophosphorus extractant. Based on Pearson’s Soft-Hard Acid-Base (SHAB) theory :
Zinc (Borderline Acid): Shows high affinity for sulfur donors (Soft Bases).
Calcium/Magnesium (Hard Acids): Show negligible affinity for sulfur donors.
By replacing the oxygen donor atoms of phosphoric acid with sulfur (forming a dithiophosphate), DHDTP achieves near-perfect rejection of Calcium and Magnesium , allowing for the purification of Zinc from low-grade, high-impurity feedstocks.
Chemical Mechanism
The extraction proceeds via a cation exchange mechanism where the proton of the sulfhydryl (-SH) group is exchanged for the metal ion.
General Extraction Equation:
Where
is the Heptyl group ().
Part 2: Reagent Profile & Preparation
Reagent Specifications
Parameter
Specification
Notes
IUPAC Name
O,O-Diheptyl phosphorodithioic acid
Often supplied as Na-salt; must be acidified for SX.
CAS Number
68649-42-3 (Zinc salt ref); Acid form derived.[1][2][3][4]
The CAS often refers to the ZDDP product; ensure you source the acid or sodium salt precursor.
Molecular Weight
~326 g/mol (Acid form)
Calculated for Diheptyl chain.
pKa
< 1.0
Stronger acid than D2EHPA; extracts at lower pH.
Stability
Moderate
Susceptible to hydrolysis > 60°C. Keep circuits < 45°C.
Diluent & Modifier System
Dithiophosphates can degrade or form third phases. A robust organic phase formulation is critical.
Diluent: Aliphatic kerosene (e.g., Escaid 110, ShellSol D70). Aromatic content < 20% is preferred to reduce oxidation.
Modifier: Isodecanol or TBP (Tri-butyl phosphate) at 2-5% v/v. Crucial for preventing third-phase formation during stripping.
Part 3: Experimental Protocol
Workflow Visualization
The following diagram outlines the logic flow for the extraction circuit.
Caption: Figure 1. Solvent Extraction Circuit for Selective Zinc Recovery using DHDTP.
Step-by-Step Protocol
Phase A: Feed Preparation
Characterization: Analyze feed for [Zn], [Fe], [Ca], [Mg].
Iron Control: Ferric iron (
) is a poison for DHDTP (forms irreversible stable complexes).
Action: Reduce all Fe to Ferrous (
) using sodium metabisulfite or scrap iron. DHDTP does not extract significantly.
pH Adjustment: Adjust feed pH to 1.5 – 2.0 using dilute
. DHDTP is a strong acid and does not require the higher pH (3-4) needed for D2EHPA.
Phase B: Solvent Formulation
Concentration: Prepare 0.5 M DHDTP in Kerosene.
Modifier: Add 5% v/v Isodecanol.
Pre-equilibration: Contact the organic phase with 1M
once to ensure the extractant is in the protonated (H-form) state.
Protocol: All bench work must be performed in a fume hood. Scrubber systems on pilot tanks should use NaOH/Hypochlorite.
Emulsions: If "crud" forms at the interface:
Protocol: Increase Modifier (Isodecanol) concentration to 10%. Filter feed solution to < 10 micron solids.
Safety (SDS Summary)
Hazards: Skin Irritant (H315), Serious Eye Damage (H318), Toxic to Aquatic Life (H411).
PPE: Nitrile gloves (thick), chemical splash goggles, lab coat.
Spill: Absorb with sand/vermiculite. Do not wash into drains (aquatic toxicity).
Part 6: References
Sole, K. C., & Cole, P. M. (2002). Purification of nickel–cobalt–zinc process streams by solvent extraction. Ion Exchange and Solvent Extraction, 15, 143-195. (General principles of DTP extraction).
Rickelton, W. A., & Boyle, R. J. (1988). Solvent extraction with organophosphines – commercial & potential applications. Separation Science and Technology, 23(12-13), 1227-1250. (Foundational work on phosphorus-sulfur extractants).
Gou, H., et al. (2018). Separation of zinc from heavy metal wastewater using dithiophosphinic acid extractants. Hydrometallurgy, 178, 14-20. (Analogous chemistry for Zinc/Sulfur donors).
PubChem Database. (2025). Zinc bis(O,O-diheptyl dithiophosphate) Compound Summary. National Library of Medicine. (Chemical structure and safety data).
US Patent 5,135,652. (1992). Method for the solvent extraction of zinc. (Describes mixed extractant systems including thiophosphinic acids).
Application Note: Liquid-Liquid Extraction Mechanism and Protocol of DHDTP for Lanthanides (Gd, Sm, Dy)
Introduction & Rationale The mutual separation of adjacent rare earth elements (REEs) remains one of the most demanding challenges in hydrometallurgy and drug development (e.g., MRI contrast agents like Gd-DTPA). This di...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Rationale
The mutual separation of adjacent rare earth elements (REEs) remains one of the most demanding challenges in hydrometallurgy and drug development (e.g., MRI contrast agents like Gd-DTPA). This difficulty arises from the lanthanide contraction, which imparts nearly identical ionic radii and chemical behavior across the series. While conventional industrial extractants rely on hard oxygen donor atoms (e.g., D2EHPA, TBP), sulfur-donating ligands offer a differentiated selectivity profile driven by subtle covalent interactions in the metal-ligand bond.
This application note details the mechanistic principles and optimized protocols for utilizing Dihexyldithiophosphate (DHDTP) —a dialkyldithiophosphate homologue—in the solvent extraction of lanthanides, specifically Gadolinium (Gd), Samarium (Sm), and Dysprosium (Dy). The selection of the dihexyl derivative is highly intentional: 1 maximizes the lipophilicity of the extractant, thereby drastically improving its solubility in the organic phase and mitigating the risk of third-phase formation during heavy metal loading[1].
Mechanistic Principles of DHDTP Extraction
Interfacial Cation Exchange
DHDTP operates primarily via a cation-exchange mechanism. The soft sulfur atoms of the dithiophosphate group coordinate with the hard trivalent lanthanide ions (
), displacing protons into the aqueous phase. Based on coordination chemistry studies of structurally similar dithiophosphinic acids, the 2 generally favors a 1:3 metal-to-ligand complex in the organic phase[2]:
(Where HL represents the protonated DHDTP ligand, and the overbar denotes the organic phase).
Kinetic Causality
The extraction of lanthanides by DHDTP is not a homogeneous bulk-phase reaction. Instead, it is strictly 3 at the liquid-liquid interfacial area[3]. The amphiphilic extractant molecules orient themselves at the interface, where the hydrophilic dithiophosphate headgroup interacts with the hydrated
ion, sequentially stripping its hydration sphere to form the lipophilic complex.
Interfacial cation-exchange mechanism of lanthanides with DHDTP.
Quantitative Performance Data
The efficacy of DHDTP for separating Gadolinium from mixed rare earth systems has been empirically validated. Table 1 summarizes the4 of Gd(III) when separated from binary mixtures using DHDTP[4].
Table 1: Separation Performance of DHDTP for Gadolinium Mixtures
To ensure reproducibility and trustworthiness, the following protocol incorporates built-in thermodynamic rationales and validation checkpoints.
Reagent Preparation
Extractant (Organic Phase): Synthesize DHDTP by refluxing
with n-hexanol under a nitrogen environment, followed by neutralization with ammonium carbonate to pH 7[1]. Purify via column chromatography (target purity >87%). Dilute the purified DHDTP in a suitable aliphatic diluent (e.g., n-dodecane) to the desired molarity.
Feed Solution (Aqueous Phase): Prepare the lanthanide mixture in a dilute acid matrix. Causality Check: Adjust the initial pH precisely. Because the extraction releases protons (lowering the pH), an initial pH that is too low will suppress the forward reaction via Le Chatelier's principle.
Liquid-Liquid Extraction Workflow
Phase Contact: Combine equal volumes (O/A ratio = 1:1) of the organic and aqueous phases in a thermostated mixer-settler or separatory funnel.
Intimate Mixing: Agitate vigorously for 15–30 minutes. Causality Check: Because the reaction is interface-controlled, high-shear mixing is mandatory to maximize the specific interfacial area and overcome diffusion limitations[3].
Phase Separation: Allow the mixture to settle for 60 minutes or centrifuge at 3000 rpm for 5 minutes to ensure complete phase disengagement.
Validation Checkpoint (Mass Balance): Sample the aqueous raffinate and analyze the remaining metal concentration via ICP-OES[4]. Calculate the loaded organic metal concentration using the mass balance equation:
Self-Validation: If the calculated deviates from expected distribution ratios or stripping yields, investigate for emulsion formation or third-phase precipitation.
Stripping (Back-Extraction): Contact the loaded organic phase with a high-concentration acid (e.g., 3M HCl). The high
reverses the extraction equilibrium, driving the lanthanides back into the aqueous phase for recovery and regenerating the DHDTP ligand.
Liquid-liquid extraction workflow for lanthanides using DHDTP.
References
Synthesis of Dihexyldithiophosphate Ligand and a Preliminary Study on Its Use for the Extraction of Gadolinium from Rare Earth Elements Mixture.
Optimasi Sintesis Ligan Diheksilditiofosfat (DHDTP) Menggunakan Response Surface Method (RSM).
Mass Transfer Mechanism in the Extraction of Rare Earth Elements.
Solution Phase Coordination Chemistry of Trivalent Lanthanide and Actinide Cations with Bis(2,4,4-trimethylpentyl)dithiophosphinic Acid.
Application Note AN-LUB-2026: Synthesis and Functionalization of O,O-Diheptyl Dithiophosphoric Acid
Abstract & Scope This application note details the synthesis protocol for O,O-Diheptyl Dithiophosphoric Acid (HDDPA) , a critical intermediate in the production of high-performance lubricant additives. Unlike short-chain...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Scope
This application note details the synthesis protocol for O,O-Diheptyl Dithiophosphoric Acid (HDDPA) , a critical intermediate in the production of high-performance lubricant additives. Unlike short-chain (C3-C4) derivatives which offer high thermal stability but poor oil solubility, or long-chain (C12+) derivatives which are highly soluble but thermally labile, the C7 (heptyl) chain offers an optimal balance of hydrophobicity, thermal stability, and anti-wear (AW) reactivity .
This guide covers three core workflows:
Precursor Synthesis: Production of HDDPA from Phosphorus Pentasulfide (
Route A (Metal-Organic): Synthesis of Zinc Dialkyl Dithiophosphate (ZDDP) for extreme pressure (EP) applications.
Route B (Ashless): Synthesis of a Michael-addition derivative (3-(O,O-diheptyl dithiophosphoryl)-propionate) for low-SAPS (Sulfated Ash, Phosphorus, Sulfur) formulations.
Safety Protocols (Critical)
WARNING:
EVOLUTION HAZARD
The synthesis of dithiophosphoric acids generates Hydrogen Sulfide (), a highly toxic, flammable, and corrosive gas.
Engineering Controls: All reactions must be performed in a certified fume hood with a dedicated caustic scrubber (20% NaOH solution) connected to the reactor vent.
Monitoring: Personal
monitors are mandatory.
Exotherm Control: The reaction of alcohol with
is exothermic.[3] Temperature control is vital to prevent decomposition of the product into mercaptans.
Module 1: Synthesis of O,O-Diheptyl Dithiophosphoric Acid (HDDPA)
Principle
The synthesis involves the nucleophilic attack of 1-heptanol on the phosphorus centers of
. The driving force is the cleavage of the P-S-P linkages.
(0.5 mol, 111.1 g). Purge the system with for 15 minutes.
Addition: Heat the flask to 60°C . Begin dropwise addition of 1-Heptanol (2.2 mol, 255.6 g - 10% excess to ensure full conversion of solid
).
Temperature Management: The reaction is exothermic.[3] Control the addition rate to maintain the internal temperature between 80°C and 90°C . Note: Exceeding 95°C promotes decomposition.
Digestion: Once addition is complete, maintain temperature at 85°C for 2 hours with continuous stirring and
sparging. This step drives off dissolved .
Filtration: Filter the crude acid through a celite pad to remove unreacted
solids.
Validation: The product is a dark amber liquid.
Target TAN (Total Acid Number): ~175-185 mg KOH/g.
Module 2: Synthesis of Zinc Diheptyl Dithiophosphate (ZDDP)
Principle
ZDDP is formed by neutralizing the HDDPA with Zinc Oxide (ZnO). This reaction requires a basic promoter (often water) to facilitate the formation of the basic zinc salt intermediate before conversion to the neutral salt.
Reaction:
Protocol
Slurry Preparation: In a clean reactor, disperse ZnO (0.25 mol, 20.3 g) in 50 mL of base oil (e.g., Group II mineral oil) to facilitate heat transfer.
Heating: Heat the slurry to 60°C .
Acid Addition: Slowly add HDDPA (0.5 mol, synthesized in Module 1) over 1 hour.
Promoter: Add 0.5 mL of distilled water. This acts as a catalyst for the neutralization.
Reaction: Increase temperature to 80°C and stir for 3 hours. The mixture should turn from opaque white (ZnO slurry) to translucent amber.
Dehydration (Critical): Apply vacuum (20 mmHg) and heat to 100°C for 1 hour to remove the water of reaction. Residual water causes hydrolysis and haze.
Filtration: Filter while hot to remove unreacted ZnO.
Module 3: Synthesis of Ashless Derivative (Thiol-Michael Addition)
Principle
For applications requiring low ash (e.g., modern emission-controlled engines), the acidic proton of HDDPA is replaced by an alkyl group via Michael addition to an acrylate.
Reaction:
Protocol
Charge: Add HDDPA (0.1 mol) to a flask cooled to 20°C .
Catalyst: Add Triethylamine (TEA) (0.5 wt%). Note: Phosphine catalysts like DMPP are faster but harder to remove.
Addition: Dropwise add Methyl Acrylate (0.11 mol, slight excess) while maintaining temperature below 40°C (exothermic).
Completion: Stir at 50°C for 3 hours.
Workup: Strip excess acrylate and TEA under vacuum at 70°C.
Visualization: Synthesis Workflow & Mechanism
Synthesis Pathway (Process Flow)
Caption: Figure 1. Integrated workflow for the synthesis of Zinc-based and Ashless dithiophosphate additives from a common heptyl precursor.
Characterization & Validation
Spectroscopic Validation
The following spectral markers confirm the successful conversion of reactants.
Interpretation: The C7-ZDDP provides superior anti-wear protection due to the rapid formation of a phosphate tribofilm (polyphosphate glass) on the steel surface. The Ashless variant shows slightly higher wear but lower friction, making it suitable for energy-conserving formulations.
References
Spikes, H. (2004).[2] "The History and Mechanisms of ZDDP". Tribology Letters, 17, 469–489.
Nicholls, M.A., et al. (2005). "Review of the lubrication of metallic surfaces by zinc dialkyl-dithiophosphates". Tribology International, 38(1), 15-39.
Raje, S., et al. (2020). "Synthesis of Dithiophosphate Compounds and Evaluation of Performances as Antiwear". Journal of Advanced Scientific Research.
Barnes, A.M., et al. (2001). "The mechanism of action of zinc dialkyldithiophosphates". Wear, 249(3-4), 260-269.
Chan, J.W., et al. (2020). "Byproducts formed During Thiol-Acrylate Reactions Promoted by Nucleophilic Aprotic Amines". ChemPlusChem.
Application Note: Experimental Setup for Dihexyldithiophosphate (DHDTP) Extraction Kinetics Studies
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Application Focus: High-Purity Rare Earth Element (REE) Extraction for Pharmaceutical Contrast Agents Mechanistic Principles & Rationa...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Application Focus: High-Purity Rare Earth Element (REE) Extraction for Pharmaceutical Contrast Agents
Mechanistic Principles & Rationale
The separation and purification of Gadolinium (Gd) and other rare earth elements (REEs) are critical pathways in modern drug development, particularly for synthesizing MRI contrast agents like Gadolinium-diethylenetriamine pentaacetic acid (Gd-DTPA) [1]. Achieving the requisite pharmaceutical purity demands highly selective solvent extraction protocols.
Dihexyldithiophosphate (DHDTP) has emerged as a superior extractant ligand [1]. Unlike traditional organophosphorus extractants, DHDTP features soft sulfur donor atoms that exhibit highly specific binding affinities for target REEs. However, thermodynamic equilibrium data alone is insufficient for scaling up extraction processes to industrial hollow-fiber or mixer-settler contactors. To design efficient continuous-flow systems, researchers must define the extraction kinetics —specifically, whether the rate-limiting step is diffusion-controlled (mass transfer) or chemical reaction-controlled at the liquid-liquid interface [2, 3].
To isolate these variables, this protocol utilizes a Lewis Cell (Constant Interfacial Area Cell) . By mechanically fixing the contact area between the aqueous and organic phases, the Lewis cell eliminates the unpredictable interfacial turbulence of standard shake-flask methods, creating a self-validating system where mass transfer and chemical reaction rates can be mathematically decoupled [3].
Experimental Apparatus: The Lewis Cell System
The integrity of kinetic data relies entirely on the precision of the experimental apparatus. The custom Lewis cell setup must feature:
Cylindrical Glass Vessel: Equipped with a thermostatic water jacket to maintain isothermal conditions (±0.1 K), as kinetic rate constants are highly temperature-dependent.
Coaxial Independent Stirrers: Two variable-speed impellers must be positioned in the bulk of the aqueous (bottom) and organic (top) phases. Causality: This ensures perfect mixing within the bulk phases without disturbing the quiescent liquid-liquid interface.
Anti-Vortex Baffles: Installed on the inner walls to prevent vortex formation, which would artificially increase the interfacial surface area and invalidate the rate calculations.
Figure 1: Workflow for determining DHDTP extraction kinetics using a Lewis cell.
Phase 1: Reagent Preparation & System Initialization
Aqueous Phase Formulation: Prepare a standardized 0.01 M Gd(III) solution using high-purity
. Adjust the pH to the target range (typically pH 3.0 - 5.0) using an HCl/sodium acetate buffer.
Self-Validation Check: Measure the exact initial pH. The deprotonation of DHDTP is the primary driver of the forward extraction reaction; unbuffered localized pH drops will artificially stall the kinetics [2].
Organic Phase Formulation: Dissolve synthesized DHDTP ligand in sulfonated kerosene to achieve concentrations ranging from 0.05 M to 0.2 M.
Causality: Sulfonated kerosene is chosen over other diluents because its low viscosity and inert nature minimize mass transfer resistance, ensuring that the measured kinetics reflect the ligand's true binding rate [3].
Phase 2: Lewis Cell Operation & Regime Identification
Phase Layering: Introduce exactly 150 mL of the heavier aqueous phase into the Lewis cell. Carefully layer 150 mL of the lighter organic phase on top using a volumetric pipette directed against the glass wall to prevent emulsification.
Temperature Equilibration: Circulate water through the thermostatic jacket until both phases reach the target temperature (e.g., 298 K).
Kinetic Regime Validation (Critical Step): Before conducting the main concentration studies, you must identify the chemical reaction-controlled regime. Run a series of extractions varying the stirring speed from 50 rpm to 250 rpm.
Interpretation: At lower speeds, the extraction rate will increase linearly with rpm (Diffusion-Controlled Regime). Once the extraction rate plateaus and becomes independent of stirring speed (typically >140 rpm), the system has entered the Chemical Reaction-Controlled Regime . All subsequent kinetic experiments must be performed at this plateau speed [3].
Phase 3: Time-Resolved Sampling
Initiate the stirrers at the validated plateau speed (e.g., 180 rpm). Start the timer.
Using a micropipette, extract 1.0 mL aliquots from the center of both the aqueous and organic phases at
and minutes.
Immediately dilute the aqueous aliquots in 2%
to quench any residual reaction and stabilize the metal ions for analysis.
Phase 4: Analytical Quantification
Analyze the aqueous samples using Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) at the specific emission line for Gadolinium (e.g., 342.247 nm) [1].
Calculate the initial extraction rate (
) by plotting the concentration of Gd(III) transferred to the organic phase versus time, taking the tangent of the curve at .
Data Presentation & Kinetic Modeling
By systematically varying the initial concentrations of
, , and , researchers can determine the empirical rate law for the extraction system. The general rate equation is expressed as:
Where
is the forward rate constant, and and are the reaction orders. Furthermore, evaluating the system across a temperature gradient (e.g., 288 K to 318 K) allows for the calculation of the Activation Energy () via the Arrhenius equation.
Quantitative Data Summary
The following table summarizes the expected kinetic and thermodynamic boundaries indicative of a highly optimized DHDTP-Gd(III) extraction system operating under interfacial chemical reaction control:
Parameter
Symbol
Typical Value Range
Mechanistic Implication
Reaction Order (Metal)
First-order dependence; one Gd(III) ion is involved in the rate-determining step.
Reaction Order (Ligand)
Suggests dimerization of DHDTP at the interface or multiple ligand coordination during transition.
Reaction Order (Proton)
to
Inverse dependence; the release of protons from DHDTP into the aqueous phase drives the forward extraction.
Activation Energy
Confirms the process is governed by chemical reaction kinetics rather than mass diffusion ().
Enthalpy of Activation
Positive ()
The formation of the Gd-DHDTP interfacial complex is an endothermic process.
Entropy of Activation
Negative ()
Indicates an associative mechanism; the transition state is more highly ordered than the reactants.
References
Wyantuti, S., Pratomo, U., Aprilani, M., & Bahti, H. H. (2019). Synthesis of Dihexyldithiophosphate Ligand and a Preliminary Study on Its Use for the Extraction of Gadolinium from Rare Earth Elements Mixture. Scientific.Net / Key Engineering Materials. 1
The Journal of Physical Chemistry C. (2025). Determination of the Kinetic Rate Law of Rare-Earth Solvent Extraction Using Interferometry: The Case of Samarium(III). ACS Publications. 2
Zhang, W., Xie, X., Tong, X., & Feng, D. (2021). Extraction kinetics of lanthanum(III) by bis(2-ethylhexyl) phosphate and dimethylheptyl methyl phosphate in the presence of sulfonated kerosene using a Lewis cell. Chemical Physics Letters / ResearchGate. 3
Technical Support Center: Thermal Stability of O,O-Diheptyl Dithiophosphoric Acid
Introduction O,O-Diheptyl dithiophosphoric acid is a member of the O,O-dialkyl dithiophosphoric acid family, which are crucial intermediates and additives in various fields, including the synthesis of pesticides and as l...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
O,O-Diheptyl dithiophosphoric acid is a member of the O,O-dialkyl dithiophosphoric acid family, which are crucial intermediates and additives in various fields, including the synthesis of pesticides and as lubricant additives.[1][2][3] The efficacy and safety of these compounds are intrinsically linked to their chemical stability. For researchers, scientists, and drug development professionals, a comprehensive understanding of the thermal stability of O,O-diheptyl dithiophosphoric acid is paramount. Uncontrolled degradation can lead to inconsistent experimental results, the formation of hazardous byproducts, and significant safety risks, including exothermic reactions and container pressurization.[4][5]
This technical guide provides a structured, in-depth resource in a question-and-answer format to address common challenges and questions related to the thermal stability of O,O-diheptyl dithiophosphoric acid.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling, storage, and fundamental stability characteristics of O,O-diheptyl dithiophosphoric acid.
Q1: What are the optimal long-term storage conditions for O,O-diheptyl dithiophosphoric acid to ensure its stability?
A: Proper storage is the first line of defense against degradation. To maintain the integrity of O,O-diheptyl dithiophosphoric acid, it should be stored in a cool, dry, and well-ventilated location, away from direct sunlight and heat sources.[6][7] The container must be tightly sealed to prevent moisture ingress and oxidation.[7] For long-term storage, refrigeration at 2-8°C is recommended, based on guidelines for similar organothiophosphate esters.[8] It is also crucial to store the acid away from incompatible materials such as strong acids, bases, and oxidizing agents to prevent catalytic decomposition.[4][9]
Q2: What are the common physical or sensory indicators of thermal degradation?
A: Researchers should be vigilant for several key indicators of degradation. These include:
Color Change: Pure O,O-dialkyl dithiophosphoric acids are typically colorless to pale yellow liquids.[1] A significant darkening of the material to brown or black often indicates decomposition.
Odor: The formation of volatile sulfur compounds is a hallmark of degradation. A pungent, rotten-egg-like smell points to the evolution of hydrogen sulfide (H₂S), while a strong garlic-like or foul odor can indicate the presence of heptyl mercaptans.[4]
Pressure Buildup: Decomposition often generates gaseous byproducts like H₂S.[4][10] Any noticeable swelling or pressurization of the storage container is a critical safety warning that indicates ongoing degradation.
Phase Separation or Precipitation: The formation of solid precipitates or an immiscible liquid layer can signify the creation of less soluble decomposition products.
Q3: What are the primary chemical species formed during thermal decomposition?
A: The thermal decomposition of O,O-diheptyl dithiophosphoric acid can proceed through several pathways, especially at elevated temperatures. The resulting products can be hazardous and interfere with experimental outcomes. Key decomposition products are summarized in the table below.
Product Class
Specific Examples
Hazards & Experimental Impact
Source
Volatile Sulfur Compounds
Hydrogen Sulfide (H₂S), Heptyl Mercaptan
Highly toxic, flammable, corrosive, strong odor. Interferes with sulfur-sensitive catalysts.
Q4: Is there a specific temperature threshold for the onset of decomposition?
A: O,O-dialkyl dithiophosphoric acids are known to have poor thermal load capacity.[5] While a precise onset temperature for the diheptyl derivative is not widely published, studies on analogous compounds show that decomposition reactions can begin at temperatures around 100°C .[5] It is critical to recognize that this is not a firm threshold. Decomposition can be catalyzed and accelerated at lower temperatures by the presence of impurities, such as water, acids, or metals.[4] Furthermore, these decomposition reactions can be highly exothermic, creating a risk of a self-accelerating, runaway reaction.[4]
Troubleshooting Guide for Experimental Issues
This guide connects common experimental problems to potential temperature-related stability issues and offers corrective actions.
Problem 1: My reaction yields are inconsistent, or I observe unexpected byproducts in my analytical data (NMR, LC-MS).
Underlying Cause: This is a classic symptom of using a partially degraded starting material. The O,O-diheptyl dithiophosphoric acid may have decomposed in storage or during the reaction setup, introducing impurities and reducing the concentration of the active reagent.
Causality: The decomposition products are chemically different from the parent acid and may not participate in the desired reaction or may react in unintended ways, leading to a complex product mixture.
Troubleshooting Protocol:
Verify Reagent Integrity: Before use, perform a quality control check on the starting material using an appropriate analytical method like ³¹P NMR or HPLC to confirm its purity.
Optimize Reaction Temperature: If possible, lower the reaction temperature. Even a 10°C reduction can significantly slow degradation kinetics.
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation, which can be a contributing factor to degradation.
Minimize Time at High Temperature: Redesign the experimental workflow to minimize the duration the reagent is held at elevated temperatures before use.
Problem 2: I noticed that a sealed vial containing my reagent or reaction mixture has developed significant pressure.
Underlying Cause: This is a serious safety concern resulting from the evolution of gaseous decomposition products, most commonly hydrogen sulfide (H₂S) or hydrogen (H₂).[4] Heating a sealed container of this material is extremely dangerous.[4]
Causality: As the acid degrades, covalent bonds are broken, and stable, low-molecular-weight gases are formed. In a sealed system, these gases accumulate, leading to a rapid and dangerous increase in pressure.
Troubleshooting Protocol:
Immediate Safety Action:DO NOT attempt to heat the container further. Place the container in a secondary containment unit inside a certified chemical fume hood.
Controlled Venting: If you are trained and equipped to do so, devise a method for safely venting the container remotely or from behind a blast shield in the fume hood. Be aware that the released gases are toxic and flammable.
Root Cause Analysis: Re-evaluate your experimental protocol. Never heat O,O-diheptyl dithiophosphoric acid or its reaction mixtures in a completely sealed, rigid container that cannot accommodate pressure changes. Use a system with a pressure-relief mechanism (e.g., a reflux condenser).
Storage Review: Check your storage conditions. If this occurred in a stock container, the material is likely undergoing active decomposition and should be disposed of according to hazardous waste protocols.
Problem 3: The analytical results for my stock solution change depending on when I perform the analysis after preparation.
Underlying Cause: The O,O-diheptyl dithiophosphoric acid is degrading in the solution, even at ambient temperature. The solvent itself may be contributing to the degradation (e.g., hydrolysis in the presence of trace water).
Causality: The stability of a compound in a neat form can be very different from its stability in solution. Solvation can accelerate decomposition pathways like hydrolysis. A study on related dithiophosphates confirmed that hydrolysis occurs in aqueous solutions, converting the phosphorus component into orthophosphoric acid.[10]
Troubleshooting Protocol:
Prepare Solutions Fresh: For maximum consistency, prepare solutions immediately before use.
Cold Storage: If solutions must be stored, keep them at low temperatures (e.g., -20°C or -80°C) in tightly capped vials to slow kinetic processes.
Use Anhydrous Solvents: Use high-purity, anhydrous solvents to minimize hydrolysis, especially for long-term experiments.
Stability-Indicating Method: Ensure your analytical method (e.g., HPLC) can separate the intact parent compound from its primary degradation products. This allows you to accurately quantify the concentration of the active species over time.[13]
Key Experimental Protocols & Visualizations
To proactively assess and manage the stability of O,O-diheptyl dithiophosphoric acid, the following workflows and protocols are recommended.
Visual Workflow: Stability Assessment Study
The following diagram outlines a systematic approach to characterizing the thermal stability of a sample.
Caption: Workflow for a systematic thermal stability study.
Protocol 1: Monitoring Thermal Degradation by ³¹P NMR Spectroscopy
This protocol provides a quantitative method to track the degradation of the parent acid by observing changes in the phosphorus chemical environment. It is adapted from methodologies used for similar compounds.[11]
Sample Preparation: Accurately prepare a solution of O,O-diheptyl dithiophosphoric acid (e.g., 20-50 mM) in a deuterated, thermally stable solvent (e.g., Toluene-d₈ or DMSO-d₆).
Internal Standard: Add a thermally stable, phosphorus-containing internal standard (e.g., triphenylphosphine oxide) at a known concentration. This is crucial for accurate quantification.
Baseline Spectrum (t=0): Acquire a quantitative ³¹P{¹H} NMR spectrum at ambient temperature. Ensure a sufficient relaxation delay (D1) is used (e.g., 5 times the longest T₁ of interest) for accurate integration.
Incubation: Place the NMR tube in a stable heating block or oil bath set to the desired experimental temperature (e.g., 85°C).
Timepoint Analysis: At predetermined intervals (e.g., 1, 4, 8, 24 hours), carefully remove the tube, cool it to room temperature, and acquire another quantitative ³¹P{¹H} NMR spectrum.
Data Processing: For each spectrum, integrate the peak corresponding to O,O-diheptyl dithiophosphoric acid and the internal standard. Calculate the relative amount of the parent acid remaining compared to the t=0 sample. The appearance of new signals, particularly in the region of phosphoric acid (~0 ppm), indicates hydrolysis.[10]
Visual Diagram: General Decomposition Pathway
This diagram illustrates the potential chemical transformations that O,O-dialkyl dithiophosphoric acids undergo under thermal stress.
Technical Support Center: Purification of O,O-Diheptyl Dithiophosphoric Acid
Welcome to the technical support guide for the purification of crude O,O-Diheptyl dithiophosphoric acid (HDTPA). This document is intended for researchers, scientists, and drug development professionals who require high-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the purification of crude O,O-Diheptyl dithiophosphoric acid (HDTPA). This document is intended for researchers, scientists, and drug development professionals who require high-purity HDTPA for their work. Here, we will delve into the common challenges encountered during purification and provide robust, field-tested protocols and troubleshooting advice to ensure you achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities in crude O,O-Diheptyl dithiophosphoric acid?
The synthesis of HDTPA, typically from the reaction of phosphorus pentasulfide (P₂S₅) with heptanol, can lead to several impurities.[1] Understanding these is the first step toward effective purification. Common impurities include:
Unreacted Starting Materials: Residual heptanol and unreacted phosphorus pentasulfide.
Side-Reaction Products: Formation of various oxygenated phosphorus compounds and other undesired esters can occur.[2]
Elemental Sulfur: Often a byproduct in reactions involving phosphorus pentasulfide.[3]
Acidic Impurities: Other acidic phosphorus-containing byproducts may be present.
Q2: Why is purification of crude HDTPA necessary?
Q3: What are the primary methods for purifying crude HDTPA?
There are two main strategies for purifying crude dialkyl dithiophosphoric acids:
Neutralization and Extraction: This involves converting the acidic HDTPA into a salt, washing away neutral organic impurities, and then re-acidifying to recover the purified acid. This is a very effective method for removing non-acidic impurities.
Vacuum Distillation: For thermally stable compounds, vacuum distillation can be used to separate the desired product from less volatile or more volatile impurities.[4] However, care must be taken as thermal degradation can occur at elevated temperatures.[2]
Purification Workflow Overview
The following diagram illustrates a typical workflow for the purification of crude O,O-Diheptyl dithiophosphoric acid via the neutralization and extraction method.
Caption: Workflow for HDTPA purification.
Detailed Experimental Protocol: Neutralization and Extraction
This protocol is designed for the purification of crude HDTPA on a laboratory scale.
Materials:
Crude O,O-Diheptyl dithiophosphoric acid
Toluene (or other suitable water-immiscible organic solvent)
Dissolution: Dissolve the crude HDTPA in an equal volume of toluene.
Neutralization: Transfer the toluene solution to a separatory funnel. Add the 10% NaOH solution portion-wise with gentle shaking. Monitor the pH of the aqueous layer, aiming for a pH between 8 and 9. This converts the HDTPA into its sodium salt, which is water-soluble.[6]
Expert Insight: Gentle shaking is crucial to avoid the formation of a stable emulsion, which can complicate phase separation.
Extraction of Neutral Impurities: Allow the layers to separate. Drain the lower aqueous layer containing the sodium diheptyl dithiophosphate into a clean flask. The upper organic layer, containing neutral impurities, can be discarded.
Washing: Return the aqueous layer to the separatory funnel and wash it with a fresh portion of toluene (approximately one-third of the aqueous layer volume) to remove any remaining neutral impurities. Separate the layers and discard the organic washing.
Acidification: Cool the aqueous solution in an ice bath. Slowly add 75% phosphoric acid while stirring until the pH of the solution is acidic (pH 1-2).[5] The purified HDTPA will separate as an oily layer.
Expert Insight: Using phosphoric acid is often preferred over sulfuric or hydrochloric acid as it can lead to a cleaner product and less corrosive conditions.[7]
Isolation of Purified Product: Extract the purified HDTPA from the aqueous layer using two portions of fresh toluene.
Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate.
Solvent Removal: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator to yield the purified O,O-Diheptyl dithiophosphoric acid.
Troubleshooting Guide
Issue
Possible Cause(s)
Recommended Solution(s)
Stable emulsion forms during neutralization.
Vigorous shaking of the mixture.
Allow the mixture to stand for an extended period. Gentle swirling or the addition of a small amount of brine can help break the emulsion. In future, use gentle inversions of the separatory funnel instead of vigorous shaking.
Low yield of purified product.
Incomplete extraction from the aqueous phase after acidification. Insufficient acidification leading to some product remaining as the salt in the aqueous phase.
Perform an additional extraction of the aqueous layer after acidification. Ensure the pH is sufficiently low (pH 1-2) to fully protonate the dithiophosphate salt.
Product is not clean after purification (e.g., presence of starting materials).
Inefficient washing of the aqueous phase containing the dithiophosphate salt.
Increase the number of washes of the aqueous phase with the organic solvent before acidification.
Product darkens upon heating during solvent removal.
Thermal decomposition of the HDTPA.
Ensure the water bath temperature on the rotary evaporator is kept as low as possible while still allowing for efficient solvent removal. For higher boiling point solvents, consider using a high-vacuum pump.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques.
Technique
Parameter Measured
Expected Result for Pure HDTPA
Titration
Acid number
The acid number should be close to the theoretical value.
¹H and ³¹P NMR Spectroscopy
Chemical structure and presence of impurities
Spectra should show the characteristic peaks for HDTPA and an absence of signals corresponding to impurities.
FT-IR Spectroscopy
Functional groups
Presence of characteristic P=S, P-O-C, and S-H stretching frequencies.
A purity of over 99% can be achieved with careful execution of the described purification protocol.[5]
References
Process for the purification of dialkylphosphorochloridothioates.
Disulphides of dithiophosphinic acids as analytical reagents-I Extractive spectrophotometric determination of palladium with some bis(dialkylthiophosphoryl) - PubMed. [Link]
Purification of Crude Glycerol using Acidification: Effects of Acid Types and Product Characterization. Austin Publishing Group. [Link]
Synthesis and characterization of O, O-alkylene dithiophosphate derivatives of dimethyl-and trimethylgermane. Crystal structure. Canadian Journal of Chemistry. [Link]
Synthesis of dithiophosphoric acid-O,O-diethylester. PrepChem.com. [Link]
Synthesis and Evaluation of Innovative Phosphor and Sulfur Containing Materials with Anti Wear and Extreme Pressure Properties d. ediss.sub.hamburg. [Link]
Technical Support Center: Mitigating Impurity Interference in DHDTP Solvent Extraction
Welcome to the technical support center for DHDTP (dihydroxydibutyl ether) solvent extraction. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challen...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for DHDTP (dihydroxydibutyl ether) solvent extraction. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges related to impurity interference during liquid-liquid extraction protocols. As a senior application scientist, my objective is to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your experimental work.
This section addresses high-level questions about the DHDTP system and the nature of impurities.
Q1: What is DHDTP and what is its primary role in solvent extraction?
Dihydroxydibutyl ether (DHDTP) is a specialized organic solvent, notable for its ether backbone and terminal hydroxyl groups. This bifunctional nature gives it unique solubility characteristics, making it effective for extracting a range of semi-polar to polar organic molecules from aqueous solutions. Its primary advantage lies in its capacity for hydrogen bonding, which can enhance selectivity for certain analytes compared to more conventional ether solvents. However, these same properties can also make it susceptible to interference from specific types of impurities.
Q2: What are the common categories of impurities encountered in DHDTP solvent extraction systems?
Impurities can be broadly classified based on their origin and chemical nature. Understanding these categories is the first step toward effective mitigation.
Process-Related Impurities: These originate from the synthesis of your target compound or the DHDTP solvent itself, including unreacted starting materials, intermediates, and by-products.[1]
Degradation-Related Impurities: DHDTP, like many ethers, can be susceptible to oxidative degradation, forming peroxides. Similarly, the target analyte may degrade under certain pH, light, or temperature conditions during storage or extraction.[2][3]
Exogenous Impurities: These are contaminants introduced from external sources. Common examples include:
Particulates: Dust, fibers, or undissolved solids from your sample matrix.
Surfactant-like Molecules: Residual detergents, lipids, or phospholipids from biological samples that can act as emulsifying agents.[4][5]
Acidic/Basic Contaminants: Residual acids or bases from prior reaction steps that can drastically alter the pH of the aqueous phase.[6]
Inorganic Salts & Metal Ions: High concentrations of salts can alter phase behavior, while certain metal ions can form complexes or catalyze degradation.[7][8]
Q3: How do these impurities mechanistically interfere with the extraction process?
Impurity interference is not a single phenomenon but a collection of distinct mechanistic issues:
Altering Phase Behavior: Surfactants and fine particulates accumulate at the aqueous-organic interface, stabilizing emulsions and preventing clean phase separation.[4][9][10] High concentrations of certain extracted complexes can also lead to the formation of a "third phase," a viscous, analyte-rich layer that complicates recovery.[4][11]
Shifting Partition Equilibrium: Acidic or basic impurities dramatically change the pH of the aqueous phase. This is critical because the charge state of many target analytes is pH-dependent. An unintended pH shift can protonate or deprotonate the analyte, drastically reducing its partitioning into the DHDTP organic phase and lowering yield.[7][10]
Competing for Extraction: Some impurities may have structural similarities to the target analyte, allowing them to be co-extracted into the DHDTP phase, leading to a contaminated final product.[12]
Chemical Degradation: Reactive impurities, such as peroxides formed from solvent degradation or residual oxidants, can degrade the target analyte during the extraction process.[2][6]
Section 2: Troubleshooting Guide - Common Experimental Issues
This section provides structured guidance for diagnosing and solving the most frequent problems encountered during DHDTP solvent extraction.
Issue A: Phase Separation Problems (Emulsions & Third Phase Formation)
Poor phase separation is one of the most common and frustrating issues in liquid-liquid extraction.
FAQ: What is the difference between an emulsion and a third phase?
An emulsion is a stable dispersion of droplets of one liquid within the other (e.g., aqueous droplets in the organic phase), creating a cloudy, ill-defined interface that fails to separate.[4] A third phase is a distinct, separate liquid layer that forms between the primary aqueous and organic phases, often appearing as a viscous or oily band. It arises when the extracted analyte-solvent complex has limited solubility in the bulk organic solvent.[4][11]
FAQ: My extraction has formed a stable emulsion. What are the likely causes?
The formation of a stable emulsion is almost always due to the presence of an emulsifying agent or excessive physical force.
Root Cause 1: High-Shear Mixing: Overly vigorous shaking or vortexing creates extremely fine droplets that are slow to coalesce.[4]
Root Cause 2: Presence of Particulates: Finely divided solids can accumulate at the liquid-liquid interface and physically prevent droplets from merging.
Root Cause 3: Surfactant-like Impurities: Compounds with both polar and non-polar characteristics (e.g., fatty acids, phospholipids) will naturally migrate to the interface and stabilize the emulsion.[5]
Root Cause 4: Extreme pH: A highly acidic or basic aqueous phase can sometimes alter interfacial tension in a way that promotes emulsion formation.[4]
Troubleshooting Protocol: A Step-by-Step Guide to Breaking Emulsions
If you encounter an emulsion, do not discard the sample. Attempt the following sequential interventions, starting with the least disruptive.
Objective: To break a stable emulsion and achieve a clean phase separation.
Materials: Saturated sodium chloride (brine) solution, centrifuge with appropriate vials, filter paper or syringe filter (e.g., 0.45 µm PTFE).
Methodology:
Patience & Gravity: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Minor emulsions may resolve on their own.
Gentle Agitation: Gently swirl the funnel or rock it back and forth. Avoid vigorous shaking. Sometimes, gentle mechanical energy is enough to coalesce droplets.
Increase Ionic Strength (Salting Out):
Add a small volume (5-10% of the aqueous phase volume) of saturated NaCl (brine) solution to the separatory funnel.
Gently invert the funnel 2-3 times to mix.
Rationale: The salt increases the polarity of the aqueous phase, forcing organic-soluble, surfactant-like molecules into the organic phase and disrupting their stabilizing action at the interface. It also increases the density of the aqueous layer, which can promote better separation.
Centrifugation:
If the emulsion persists, transfer the entire mixture to a suitably sized centrifuge tube.
Centrifuge at a moderate speed (e.g., 1000-2000 x g) for 5-10 minutes.
Rationale: The applied g-force will accelerate the separation of the two phases and compact any interfacial material.
Filtration (for particulate-driven emulsions):
If you suspect solid particulates are the cause, attempt to filter the entire mixture through a coarse filter (like glass wool) or pass the organic phase through a syringe filter after an initial separation attempt. This is a last resort as it can lead to sample loss.
Decision Tree Diagram: Troubleshooting Phase Separation Failures
Caption: Workflow for diagnosing and resolving low extraction yield.
Issue C: Final Product Contamination
The presence of impurities in your isolated product compromises purity and can interfere with downstream applications.
FAQ: How can I remove impurities that co-extract with my target analyte?
Co-extraction occurs when an impurity has similar partitioning behavior to your analyte under the chosen conditions. To resolve this, you must introduce a step that exploits a difference in chemical properties between the analyte and the impurity.
Acid-Base Chemistry: The most powerful tool. If your analyte is neutral but a co-extracted impurity is acidic, you can perform a "back-extraction" by washing the organic phase with a dilute aqueous base (e.g., 5% sodium bicarbonate). The acidic impurity will be deprotonated and partition into the basic aqueous wash, while your neutral analyte remains in the organic phase. The reverse is true for basic impurities using a dilute acid wash (e.g., 1M HCl).
[13][14]* Differential Adsorption: Impurities that are more polar than your analyte can be removed by passing the organic extract through a small plug of a polar adsorbent like silica gel or alumina. [13]The polar impurities will adsorb to the silica, while your less polar analyte elutes.
Objective: To remove an acidic or basic impurity from an organic extract containing a neutral analyte.
Materials: DHDTP extract containing the analyte and impurity, separatory funnel, dilute aqueous acid (e.g., 1M HCl), dilute aqueous base (e.g., 5% NaHCO₃), deionized water, anhydrous sodium sulfate.
Methodology (for removing an acidic impurity):
Transfer: Ensure your DHDTP extract is in a separatory funnel.
Base Wash: Add a volume of 5% NaHCO₃ solution equal to ~20-30% of the organic phase volume.
Mix: Stopper the funnel and invert gently several times, venting frequently to release any CO₂ pressure that may form. Do NOT shake vigorously.
Separate: Allow the phases to separate and drain the lower aqueous (basic) layer.
Neutral Wash: Add an equivalent volume of deionized water to the organic phase, mix gently, and drain the aqueous layer. This removes any residual base.
Dry: Drain the washed DHDTP phase into a flask containing anhydrous sodium sulfate to remove residual water.
Isolate: Filter or decant the dried solvent to isolate your purified product solution.
Causality: The basic wash deprotonates the acidic impurity, forming a water-soluble salt. This salt is no longer soluble in the organic DHDTP and is thus "washed" out into the aqueous phase. The neutral analyte, lacking an acidic proton, is unaffected and remains in the DHDTP.
The best troubleshooting is prevention. These strategies focus on maintaining a clean system to avoid interference from the start.
Topic A: Solvent Purity and Maintenance
FAQ: Why is solvent quality so important and how can I pre-treat my DHDTP?
Commercial solvents contain stabilizers and can degrade during storage, primarily through oxidation which forms peroxides. Peroxides are potent oxidizing agents that can degrade your analyte and are a significant safety hazard.
Objective: To remove peroxide contaminants from DHDTP before use.
Materials: DHDTP solvent, activated alumina (basic, Brockmann I), chromatography column or beaker, potassium iodide (KI) starch test strips.
Methodology:
Test for Peroxides: Before use, test the DHDTP with a KI-starch strip. A blue/purple color indicates the presence of peroxides. If the test is positive, proceed with purification.
Prepare Alumina: Create a slurry of activated alumina in a small amount of fresh, peroxide-free solvent.
Pack Column: Pack a chromatography column with the alumina slurry (~5-10g of alumina per 100mL of solvent). Alternatively, for a simpler batch method, add the alumina directly to the solvent in a beaker.
Purify:
Column Method: Allow the DHDTP to pass through the packed alumina column via gravity.
Batch Method: Stir the DHDTP with the alumina for 15-30 minutes.
Retest & Store: Collect the purified solvent and re-test with a fresh peroxide strip to confirm removal. Store the purified solvent over molecular sieves in a dark, sealed bottle to prevent moisture and light exposure.
Rationale: Activated alumina is a polar adsorbent that effectively removes the polar peroxide and hydroperoxide species formed from ether oxidation.
Protocol: Regeneration of Used DHDTP Solvent
Solvent regeneration is a cost-effective and environmentally conscious practice, particularly useful for removing non-volatile impurities.
[14]
Objective: To purify used DHDTP solvent for reuse.
Methodology:
Aqueous Wash: Wash the used solvent sequentially with dilute acid (1M HCl), dilute base (1M NaOH), and finally deionized water to remove any ionizable impurities.
Drying: Dry the washed solvent with a drying agent like anhydrous magnesium sulfate.
Distillation: Perform a simple distillation under atmospheric or reduced pressure (depending on the boiling point of co-contaminants).
Quality Control: Test the distilled solvent for purity (e.g., via GC or HPLC) and peroxide content before reuse.
Caution:Never distill solvents to dryness, especially ethers, as this can concentrate explosive peroxides.
Section 4: References
US9759698B2 - Analytical methods for analyzing and determining impurities in dianhydrogalactitol - Google Patents.
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2020). Pharmaceutical Technology. [Link]
Metals recovery from industrial effluents by solvent extraction process. (2002). Centro de Desenvolvimento da Tecnologia Nuclear. [Link]
Forced degradation studies to identify the main degradation pathways of two active substances used in hypertension treatment. (2015). Universidade de Lisboa Repository. [Link]
How to remove traces of acidic impurity or water? (2016). ResearchGate. [Link]
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Pharma Times. [Link]
US6951960B2 - Method for removing impurities from solvent extraction solutions - Google Patents.
Base Oil Solvent Extraction Plants: Working Principle and Common Issues. (2024). PurePath. [Link]
Tips for Troubleshooting Liquid–Liquid Extraction. (2025). K-Jhil. [Link]
Characterisation of Parameters Influencing the Phase Separation in Copper Solvent Extraction Systems Using Oxime-Type Extractants for the Field Operation. (2021). ResearchGate. [Link]
Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 1. (2014). AAPS PharmSciTech. [Link]
Removal of impurities from electrolyte solution to produce pure metals. (2010). Memorial University of Newfoundland Research Repository. [Link]
Solvent extraction in hydrometallurgy: A historical perspective. (1999). ResearchGate. [Link]
Tips for Troubleshooting Liquid–Liquid Extractions. (2020). LCGC International. [Link]
Characterisation of Parameters Influencing the Phase Separation in Copper Solvent Extraction Systems Using Oxime-Type Extractants for the Field Operation. (2021). Minerals. [Link]
Matrix precipitation: A general strategy to eliminate matrix interference for pharmaceutical toxic impurities analysis. (2014). Journal of Chromatography A. [Link]
How to isolate impurities from a reaction product. (2023). Biotage. [Link]
Solvent Extraction Process SX: Hydrometallurgical Extraction of Copper. (2017). 911Metallurgist. [Link]
Novel deep eutectic solvent-based liquid phase microextraction for the extraction of estrogenic compounds from environmental samples. (2020). Scientific Reports. [Link]
Review on the modern analytical advancements in impurities testing. (2025). Asia Pacific Journal of Science and Technology. [Link]
Understanding unconventional routes to impurities from drugs in hydrolytic conditions. (2019). Semantic Scholar. [Link]
Impurity Profiling With Use of Hyphenated Techniques. (2012). Asian Journal of Research in Chemistry. [Link]
Molecular mechanisms induced by phase modifiers used in hydrometallurgy: consequences on transfer efficiency and process safety. (2022). Comptes Rendus. Chimie. [Link]
Effect of different extraction agents on metal and organic contaminant removal from a field soil. (2005). Journal of Hazardous Materials. [Link]
Hydrometallurgy - Solvent Extraction. MEAB Metallextraktion AB. [Link]
Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography. (N.d.). Waters Corporation. [Link]
Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. (N.d.). Agilent. [Link]
Method Development for Drug Impurity Profiling: Part 1. (2010). LCGC International. [Link]
Recovery of indium from indium tin oxide by solvent extraction. (2011). Hydrometallurgy. [Link]
Removing Hydrocarbon Impurities from DCM. (2024). Reddit. [Link]
Investigate the influence of Al impurity to Cobalt extraction in acid leaching. (2021). IOP Conference Series: Earth and Environmental Science. [Link]
Remediation of DDTr contaminated soil by the combination of solvent extraction and catalytic hydrodechlorination. (2012). RSC Publishing. [Link]
Effects of a new acid mixture on extraction of the main impurities from metallurgical grade silicon. (2019). ResearchGate. [Link]
The Effect of Acids on Alkaloid Yield in Pressurized Water Extraction of Narcissus Pseudonarcissus. (2013). ITB Journal of Science. [Link]
Two-Step Macromolecule Separation Process with Acid Pretreatment and High-Shear-Assisted Extraction for Microalgae-Based Biorefinery. (2024). Applied Sciences. [Link]
Troubleshooting Common Problems with the Solvex Expander. (2024). Anderson International. [Link]
Effect of Acidic Industrial Effluent Release on Microbial Diversity and Trace Metal Dynamics During Resuspension of Coastal Sediment. (2018). Frontiers in Microbiology. [Link]
US2744938A - Removal of color impurities from organic compounds - Google Patents.
increasing selectivity of O,O-Diheptyl dithiophosphoric acid for nickel
The following Technical Support Guide is designed for researchers and process engineers utilizing O,O-Diheptyl Dithiophosphoric Acid (HDDTP) for nickel extraction. This guide prioritizes mechanistic understanding, troubl...
Author: BenchChem Technical Support Team. Date: March 2026
The following Technical Support Guide is designed for researchers and process engineers utilizing O,O-Diheptyl Dithiophosphoric Acid (HDDTP) for nickel extraction. This guide prioritizes mechanistic understanding, troubleshooting, and rigorous experimental validation.
Q: Why choose O,O-Diheptyl dithiophosphoric acid (HDDTP) over standard extractants like D2EHPA?
A: The choice is dictated by the Soft-Hard Acid-Base (SHAB) principle.
Standard extractants like D2EHPA (Di-(2-ethylhexyl) phosphoric acid) possess "hard" oxygen donors, which preferentially extract "hard" metals (e.g.,
) and typically favor Cobalt () over Nickel ().
In contrast, HDDTP is a sulfur-donor extractant (a dithio-acid). Sulfur is a "soft" donor.
Nickel (
) is a borderline/soft acid.
Cobalt (
) is a harder acid than Nickel.
Mechanism: HDDTP forms stable, inner-sphere chelate complexes with Nickel, resulting in a selectivity order of
. This reverses the difficulty encountered with D2EHPA, allowing for high-purity Nickel extraction from Cobalt-rich matrices.
Issue 1: "I am extracting Nickel, but my Cobalt separation factor (
) is lower than predicted."
Diagnosis:
This is often caused by pH Misalignment or Kinetic Co-Extraction . While HDDTP favors Ni thermodynamically, Co can co-extract if the pH is too high, compressing the separation window.
Troubleshooting Protocol:
Check Equilibrium pH: HDDTP is a strong acid (
). It extracts Nickel at much lower pH values (pH 0.5 – 2.0) compared to carboxylic acids or D2EHPA.
Action: Lower your extraction pH.[1][2] Construct a pH isotherm (Extraction % vs. pH). You likely need to operate in the pH 1.0 – 1.5 range to maximize
.
Evaluate Scrubbing: Co-extracted Cobalt is kinetically labile (fast to load, fast to strip). Nickel is kinetically inert (slow to load, very slow to strip).
Action: Implement a Scrubbing Stage using a Nickel Sulfate solution (
) at pH 1.5. This displaces the loosely bound Co from the organic phase and replaces it with Ni.
Data Table: Effect of pH on Selectivity (Simulated Data for HDDTP)
Parameter
pH 0.5
pH 1.0
pH 1.5
pH 2.5
Ni Extraction (%)
45%
88%
>98%
>99%
Co Extraction (%)
<1%
2%
5%
35%
Separation Factor ()
High
Optimal
Good
Poor
Issue 2: "The Nickel is locked on the organic phase and won't strip."
Diagnosis:
This is the classic "Dithiophosphate Trap." The Nickel-Sulfur bond is covalent and highly stable. The square-planar
complex is hydrophobic and resists protonation by standard mineral acids.
Troubleshooting Protocol:
Increase Acid Strength: Standard 1M
is often insufficient.
Action: Test 6M – 8M HCl or 5M
. The high proton activity is required to break the Ni-S bond.
Temperature Swing:
Action: Increase stripping temperature to 50°C – 60°C . Stripping is endothermic; heat drives the reaction forward and improves kinetics.
Use a Modifier (The "Gatekeeper" Strategy):
Action: Add a modifier like TBP (Tributyl Phosphate) or Isodecanol (5-10% v/v) to the organic phase. While these are usually used to prevent third-phase formation, they can also slightly destabilize the Ni-complex by steric crowding, making stripping marginally easier.
Issue 3: "My extractant capacity is dropping rapidly after recycling."
Diagnosis:Oxidative Degradation. Dithiophosphoric acids are susceptible to oxidation, forming disulfides (dimers) which are inactive for extraction.
Common oxidants include atmospheric oxygen and Ferric Iron () in your feed.
Troubleshooting Protocol:
Iron Control:
is a poison for DTPs. It oxidizes the extractant while reducing itself to .
Action: Pre-treat feed to remove Fe (precipitation or primary extraction with an amine). Ensure Fe is < 10 ppm before HDDTP contact.
Inert Atmosphere:
Action: If possible, blanket the mixer-settler with Nitrogen (
) to minimize air oxidation.
Regeneration (Advanced):
Action: Disulfides can sometimes be reduced back to the active thiol form using a reducing agent (e.g., powdered Zinc in acidic media), but this is operationally complex. Prevention is superior.
Visualizing the Process
Workflow Diagram: Selective Nickel Recovery
The following diagram outlines the optimal flow to maximize selectivity and protect the extractant.
Caption: Figure 1. Optimized Hydrometallurgical Circuit for HDDTP. Note the critical Fe-removal step to prevent extractant oxidation.
Experimental Protocol: Determination of Selectivity Factors
Objective: To empirically determine the separation factor
for your specific feed matrix.
Reagents:
0.5 M HDDTP in Kerosene (diluent).
Synthetic Feed: 5 g/L Ni, 5 g/L Co (Sulfate media, pH adjusted to 1.0).
Sulfuric Acid (
) and Sodium Hydroxide () for pH adjustment.
Step-by-Step Methodology:
Preparation: Prepare the organic phase (0.5 M HDDTP) and aqueous feed.
Contact: In a separatory funnel, mix Organic (O) and Aqueous (A) phases at an O:A ratio of 1:1 (e.g., 50 mL each).
Equilibration: Shake vigorously for 15 minutes .
Note: DTP kinetics can be slower than D2EHPA. Ensure full equilibrium.
pH Adjustment: Measure the equilibrium pH. If it has dropped (due to proton release), adjust back to pH 1.0-1.5 using dilute NaOH. Shake again for 5 mins.
Separation: Allow phases to separate (min 10 mins).
Analysis:
Analyze the Raffinate (Aqueous) for Ni and Co using ICP-OES or AAS.
Calculate Organic concentration by mass balance:
.
Calculation:
Distribution Ratio (
):
Separation Factor (
):
Success Criteria:
A successful experiment should yield
.
If
, check for pH drift (too high) or extractant degradation.
References
Sole, K. C., & Hiskey, J. B. (1995). Solvent extraction characteristics of thiosubstituted organophosphinic acid extractants. Hydrometallurgy.[4][5][6][7] Link (Foundational text on sulfur-donor extractants and soft-metal selectivity).
Rickelton, W. A., & Nucciarone, D. (1997). The treatment of cobalt/nickel solutions using Cyanex extractants.[1][2][8] CIM Bulletin. (Comparative analysis of phosphinic vs. dithiophosphinic selectivity).
Flett, D. S. (2005). Solvent extraction in hydrometallurgy: the role of organophosphorus extractants. Journal of Organometallic Chemistry. Link (Review of DTP mechanisms and stability issues).
Cheng, C. Y. (2006). Solvent extraction of nickel and cobalt with synergistic systems.[8][9][10][11] Hydrometallurgy.[4][5][6][7] (Discusses kinetic differences and scrubbing strategies).
Sigma-Aldrich. (2024). O,O-Diethyl dithiophosphate Technical Data Sheet.Link (Used for chemical property verification of the DTP class).
Comparative Technical Guide: O,O-Diheptyl Dithiophosphoric Acid vs. Cyanex 301
Topic: O,O-Diheptyl Dithiophosphoric Acid vs. Cyanex 301 Extraction Efficiency Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary: The Stability...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: O,O-Diheptyl Dithiophosphoric Acid vs. Cyanex 301 Extraction Efficiency
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals
Executive Summary: The Stability-Selectivity Trade-off
In the separation of "soft" metal ions (Actinides, Ni, Co, Ag) from "hard" matrices (Lanthanides, Ca, Mg), sulfur-donor extractants are the industry standard. This guide compares two structurally related but functionally distinct ligands:
O,O-Diheptyl Dithiophosphoric Acid (HDDTP): A classic dithiophosphoric acid ester (
). It offers rapid kinetics and high acidity but suffers from hydrolytic instability.
Cyanex 301 (Bis(2,4,4-trimethylpentyl)dithiophosphinic acid): A dithiophosphinic acid (
).[1][2] It is the modern benchmark for high-selectivity actinide partitioning (SANEX process) and base metal refining, characterized by extreme stability and superior separation factors.
The Verdict: While HDDTP is a potent extractant at very low pH due to its high acidity, Cyanex 301 is superior for industrial and precision applications. Cyanex 301’s phosphorus-carbon (
) bonds provide resistance to hydrolysis and increased electron density on the sulfur donors, resulting in significantly higher separation factors (e.g., ) compared to the moderate selectivity of the oxygen-bridged HDDTP.
Chemical Architecture & Mechanistic Implications
The fundamental difference lies in the linkage between the alkyl chains and the phosphorus atom.[3] This single structural variation dictates the electronic environment of the donor atoms and the molecule's lifespan.
Structural Comparison
HDDTP (Dithiophosphoric): Contains P-O-C bonds. The oxygen atoms are electron-withdrawing, reducing the electron density on the sulfur atoms. This makes the proton more acidic (lower
) but makes the sulfur "harder" (less soft) than in phosphinic analogs.
Cyanex 301 (Dithiophosphinic): Contains P-C bonds. The alkyl groups exert a positive inductive effect (+I), increasing electron density on the sulfur donors. This makes the ligand a "softer" Lewis base, enhancing affinity for soft acids (Actinides, Precious Metals) over hard acids (Lanthanides).
Figure 1: Structural divergence between dithiophosphoric and dithiophosphinic acids.
Extraction Performance Analysis
3.1 Acidity and pH Isotherms
The extraction efficiency is governed by the cation exchange mechanism:
HDDTP (
): A stronger acid. It can extract metal ions at lower pH values (0.1 - 1.0 M ) than Cyanex 301. This is advantageous for feed streams with very high acidity where neutralization is costly.
Cyanex 301 (
): A weaker acid. Extraction curves are shifted to slightly higher pH values (pH 2–4 for base metals; pH > 3 for trivalent ions). However, for soft metals like Pd(II) or Ag(I), it extracts efficiently even from highly acidic media due to extreme covalent bonding strength.
3.2 Selectivity (Separation Factors)
The "softness" of the sulfur donor defines the selectivity.
Parameter
HDDTP (Dithiophosphoric)
Cyanex 301 (Dithiophosphinic)
Causality
Am(III) / Eu(III) Separation
Low to Moderate ()
Ultra-High ()
C-P bond increases S-donor basicity, favoring soft Am(III).
Ni(II) / Co(II) Separation
High
Very High
Steric hindrance in Cyanex 301 (branched alkyls) suppresses tetrahedral Co(II) vs octahedral Ni(II).
Hydrolytic Stability
Poor (Degrades in acid)
Excellent (Stable in acid/base)
Ester (P-O-C) bonds cleave in acid; P-C bonds do not.
Kinetics
Fast
Moderate
Branching in Cyanex 301 can slow kinetics slightly.
3.3 Chemical Stability (The Critical Differentiator)
HDDTP: In acidic solutions (common in leaching), the ester linkage (
) hydrolyzes, releasing heptanol and phosphoric acid species. This leads to extractant loss and crud formation .
Cyanex 301: The
bond is chemically inert under typical hydrometallurgical conditions (, , ), allowing for long-term recycling of the solvent.
Experimental Protocol: Determination of Extraction Efficiency
To validate the performance differences, use this standardized slope analysis protocol. This method is self-validating by checking mass balance.
Reagents
Organic Phase: 0.5 M HDDTP or Cyanex 301 in n-dodecane (modifier: 5% isodecanol if phase separation is poor).
Aqueous Phase: Metal chloride/nitrate solution (
M) at varying pH (adjusted with or ).
Tracer:
and (for radiotracer method) or ICP-MS standards.
Workflow
Pre-equilibration: Contact the organic phase with barren aqueous acid (same pH as test) to pre-saturate with acid/water.
Contact: Mix Organic (O) and Aqueous (A) phases at 1:1 ratio (e.g., 2 mL each) in a glass vial.
Agitation: Shake mechanically for 60 minutes at 25°C. (Note: Cyanex 301 may require longer time if kinetics are slow due to viscosity).
Separation: Centrifuge at 3000 rpm for 5 minutes.
Analysis:
Measure Metal Concentration in Aqueous (
) via ICP-MS.
Measure Metal Concentration in Organic (
) via stripping (using 6M ) or direct ICP-OES (if solvent compatible).
Calculation:
Distribution Ratio (
):
Separation Factor (
):
Figure 2: Standardized Solvent Extraction Workflow for determining D-values.
References
Modolo, G., et al. (2005). "Separation of Actinides(III) from Lanthanides(III) by Dithiophosphinic Acid Extractants." Solvent Extraction and Ion Exchange. Link
Sole, K. C., & Hiskey, J. B. (1992).[2] "Solvent extraction characteristics of thiosubstituted organophosphinic acid extractants." Hydrometallurgy. Link
Rickelton, W. A. (1992). "The novel use of Cyanex 301 for the separation of Zinc and Cadmium." Canadian Metallurgical Quarterly.
Zhu, Y., et al. (1996). "Extraction of Am(III) and Eu(III) with purified Cyanex 301." Radiochimica Acta. Link
Tait, B. K. (1993). "Cobalt-Nickel separation: The extraction of Co(II) and Ni(II) by Cyanex 301, Cyanex 302 and Cyanex 272." Hydrometallurgy.
Author: BenchChem Technical Support Team. Date: March 2026
Technical Comparison Guide: Diheptyl vs. Dioctyl Dithiophosphoric Acid
Executive Summary
In the landscape of organophosphorus ligands, Diheptyl Dithiophosphoric Acid (DHDTP) and Dioctyl Dithiophosphoric Acid (DODTP) represent a critical homologous pair used for soft-metal complexation. While often interchangeable in general metal flotation, their divergence becomes critical in precision applications such as hydrometallurgical solvent extraction and Active Pharmaceutical Ingredient (API) purification (catalyst scavenging) .
Dioctyl (C8): The industrial standard (often as the branched 2-ethylhexyl isomer). It offers superior lipophilicity and phase separation characteristics, making it the default for continuous, large-scale extraction circuits.
Diheptyl (C7): A specialized alternative. Its slightly lower molecular weight and reduced steric bulk (in linear forms) offer faster mass transfer kinetics and higher metal loading capacity per unit volume, though at the cost of higher aqueous solubility (loss to raffinate).
This guide provides a mechanistic comparison to assist in ligand selection for critical separation processes.
Chemical Architecture & Physicochemical Properties
The fundamental difference lies in the alkyl chain length and branching, which dictates the Hydrophile-Lipophile Balance (HLB) and steric environment around the coordination center.
Structural Comparison
Both ligands are strong acids (
) containing the functional group, acting as soft Lewis bases.
General Formula:
Synthesis Route: Reaction of
with the corresponding alcohol (Heptanol vs. Octanol).
Feature
Diheptyl Dithiophosphoric Acid (DHDTP)
Dioctyl Dithiophosphoric Acid (DODTP)
Carbon Chain
(Typically -heptyl)
(Often 2-ethylhexyl)
Molecular Weight
~314 g/mol
~354 g/mol
Lipophilicity (LogP)
Lower (~4.5 - 5.0)
Higher (~5.5 - 6.0)
Water Solubility
Moderate (Higher loss to aqueous phase)
Low (Excellent phase retention)
Steric Hindrance
Low (if linear)
High (if branched 2-ethylhexyl)
Metal Loading
Higher (mol metal / kg extractant)
Lower
Visualizing the Steric & Electronic Environment
The following diagram illustrates the structural logic and its impact on metal binding.
Figure 1: Synthesis pathway and resulting physicochemical advantages of C7 vs C8 variants.
Extraction Thermodynamics & Kinetics
For researchers developing purification steps, the choice between C7 and C8 is a trade-off between Kinetics and Thermodynamics .
Metal Complex Stability (
)
The extraction equilibrium for a divalent metal (
) is governed by:
DHDTP (C7): Often exhibits slightly higher extraction constants (
) for smaller metal ions due to reduced steric hindrance, allowing closer approach of the ligand to the metal center.
DODTP (C8): If the 2-ethylhexyl isomer is used, the branching near the oxygen atom creates a "steric fence." This reduces
for crowded complexes but increases selectivity (e.g., separating Co from Ni).
Phase Disengagement (Critical for Process Scale-up)
DODTP is superior here. The longer alkyl chains prevent the formation of "third phases" (emulsions or precipitates) and ensure rapid separation of organic and aqueous layers.
DHDTP carries a higher risk of emulsification, particularly in alkaline stripping circuits, due to its slightly more surfactant-like nature (higher HLB).
Application Case Study: Pharmaceutical Catalyst Scavenging
In drug development, removing Palladium (Pd) or Rhodium (Rh) catalysts from API streams is critical. Dithiophosphoric acids are potent scavengers for these soft metals.
Comparative Performance Data:
Parameter
Diheptyl DTP
Dioctyl DTP
Recommendation
Pd(II) Removal Rate
Very Fast (< 5 min)
Fast (5-10 min)
Diheptyl for rapid batch processes.
Solvent Compatibility
Better in polar organics (e.g., DCM, EtOAc)
Better in non-polar (e.g., Heptane, Toluene)
Match to your process solvent.
Leaching Risk
Moderate (Ligand may contaminate API)
Low (Ligand stays in organic wash)
Dioctyl for final purity steps.
Experimental Protocols
To validate the selection for your specific matrix, perform the following Self-Validating Determination of Extraction Isotherms .
Protocol: Determination of Distribution Ratio (D)
Objective: Quantify the efficiency of metal extraction (
).
Reagents:
0.1 M Metal stock solution (e.g.,
or ).
Ligand solutions: 0.1 M DHDTP and 0.1 M DODTP in Toluene.
pH adjusters:
and .
Workflow:
Preparation: Mix equal volumes (10 mL) of aqueous metal solution and organic ligand solution in a separatory funnel.
Equilibration: Shake vigorously for 15 minutes at
.
Validation Check: Measure pH before and after. If
, use a buffer.
Separation: Allow phases to separate. Record "Break Time" (time to clear interface).
Expectation: DODTP should break faster than DHDTP.
Analysis: Analyze the aqueous raffinate using ICP-OES or AA spectroscopy. Calculate organic concentration by mass balance.
Calculation:
Experimental Workflow Diagram
Figure 2: Standard workflow for determining extraction efficiency and distribution ratios.
Safety & Stability (Critical Note)
Both compounds are susceptible to hydrolytic decomposition at elevated temperatures and low pH, releasing
and the corresponding alcohol.
Stability Rule: Dithiophosphoric acids (P-O-C bonds) are less stable than Dithiophosphinic acids (P-C bonds, e.g., Cyanex 301).
Storage: Store under inert atmosphere (Nitrogen) at
.
Toxicity: Both are skin irritants and toxic to aquatic life. DODTP is generally more persistent in the environment due to lower water solubility.
Conclusion
Choose Diheptyl (C7) if: You are working in a batch pharmaceutical context, require rapid kinetics for catalyst scavenging, or are using slightly more polar organic solvents.
Choose Dioctyl (C8) if: You are designing a continuous solvent extraction circuit (SX), require maximum phase separation speed, or need to minimize ligand loss to the aqueous discharge.
References
Rydberg, J., et al. (2004). Solvent Extraction Principles and Practice. Marcel Dekker. (Standard text on extraction kinetics and thermodynamics).
Rickelton, W. A. (1992). "Novel Organophosphorus Extractants." The Canadian Journal of Chemical Engineering. (Discusses the structural effects of alkyl chains on dithiophosphorus extractants).
Sole, K. C., & Hiskey, J. B. (1995). "Solvent extraction characteristics of thiosubstituted organophosphinic acid extractants." Hydrometallurgy. (comparative data on soft-donor ligands).
Cytec Industries (Solvay). (2023). Mining Chemicals Handbook. (Industrial data on DTP collectors and extractants).
Validation
Publish Comparison Guide: Purity Analysis of O,O-Diheptyl Dithiophosphoric Acid
Executive Summary: The Purity Paradox O,O-Diheptyl dithiophosphoric acid is a critical ligand in solvent extraction (SX) for separating nickel, cobalt, and zinc. Its performance relies heavily on the specific "di-ester"...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Purity Paradox
O,O-Diheptyl dithiophosphoric acid is a critical ligand in solvent extraction (SX) for separating nickel, cobalt, and zinc. Its performance relies heavily on the specific "di-ester" structure. However, industrial synthesis (reaction of
with heptanol) yields a "technical grade" product often plagued by unreacted alcohol, mono-esters, and oxidation byproducts (disulfides).
The Problem: Traditional potentiometric titration (Acid Value) is the industry standard but is fundamentally flawed for high-precision applications. It measures total acidity, failing to distinguish between the active di-ester, the deleterious mono-ester, and mineral acid byproducts.
The Solution: This guide presents a validated Reverse-Phase HPLC (RP-HPLC) workflow. Unlike titration, this method separates the active ingredient from its synthesis artifacts, providing a "true purity" profile essential for optimizing metal extraction coefficients.
Strategic Method Comparison
The following table contrasts the traditional approach with the modern chromatographic standard.
Feature
Potentiometric Titration (Traditional)
RP-HPLC (UV/RI) (Recommended)
Principle
Acid-Base Neutralization ( measurement)
Hydrophobic Separation (Partitioning)
Specificity
Low. Conflates Di-acid, Mono-acid, and .
High. Resolves all phosphorus species & alcohols.
Impurity Detection
Blind. Cannot see neutral impurities (Heptanol, Disulfides).
Excellent. Detects neutrals (Disulfides) and Alcohol (w/ RI).
Precision (RSD)
0.5% - 1.0%
< 0.2%
Analysis Time
Fast (< 5 mins)
Moderate (15-20 mins)
Primary Use Case
Rough production checks (Batch release).
Process optimization, degradation studies, QC.
Technical Deep Dive: The HPLC Protocol
The "Heptyl" Challenge
Most literature describes methods for O,O-Diethyl dithiophosphates. The Diheptyl homolog presents a unique challenge: Lipophilicity . The two
chains make this molecule significantly more hydrophobic, requiring a stronger organic mobile phase to elute it from a C18 column within a reasonable timeframe.
Synthesis & Impurity Pathway (Visualized)
Understanding the chemistry is prerequisite to separation. The diagram below maps the synthesis pathway to the specific impurities the HPLC method must resolve.
Figure 1: Synthesis pathway of O,O-Diheptyl dithiophosphoric acid showing the origin of critical impurities and their required detection methods.
Detailed Methodology
This protocol is adapted from standard dialkyl dithiophosphate methods, optimized for the C7 homolog.
Apparatus:
System: HPLC with Gradient Pump.
Detectors:
Primary: UV-Vis / DAD set to 215 nm (Dithiophosphate chromophore).
Secondary (Optional): Refractive Index (RI) or ELSD (Essential if quantifying unreacted Heptanol).
Column: C18 (Octadecyl), 150 x 4.6 mm, 5 µm particle size (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna).
Reagents:
Mobile Phase A: Water + 0.1% Phosphoric Acid (
) or Formic Acid (if using MS).
Mobile Phase B: Acetonitrile (HPLC Grade).
Diluent: 100% Methanol (to ensure solubility of the hydrophobic acid).
Chromatographic Conditions:
Parameter
Setting
Rationale
Flow Rate
1.0 mL/min
Standard backpressure management.
Injection Vol
10 µL
Prevent column overload.
Temperature
40°C
Reduces viscosity, improves mass transfer for C7 chains.
Detection
UV @ 215 nm
Max absorbance for P=S bond; minimizes solvent cutoff noise.
Gradient
Time (min)
% B (Acetonitrile)
0.0
60%
10.0
95% (Elute Diheptyl Acid)
15.0
95% (Wash Disulfides)
15.1
60% (Re-equilibrate)
20.0
Stop
Protocol Steps:
Sample Prep: Weigh ~100 mg of sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Methanol.
Filtration: Filter through a 0.45 µm PTFE syringe filter (Nylon may degrade with strong acids).
Conditioning: Equilibrate column with 60% B for at least 20 minutes.
Injection: Inject blank (MeOH) followed by standards and samples.
Heptanol: Elutes near the main peak but is invisible to UV. Warning: If using only UV, your purity calculation is "Area % vs other UV-active species," not true mass balance.
Disulfide: Elutes late (very hydrophobic, ~12-14 min).
Method Selection Decision Tree
Use this logic flow to determine the correct analytical setup for your specific needs.
Figure 2: Decision matrix for selecting between Titration, HPLC-UV, and HPLC-ELSD based on data requirements.
Validation Criteria (Self-Validating System)
To ensure the method is performing correctly, verify these parameters during setup:
Resolution (
): Must be > 1.5 between the Mono-ester and Di-ester peaks. If , decrease the initial organic % (e.g., start at 50% B).
Tailing Factor (
): Dithiophosphoric acids can tail due to silanol interactions. Ensure . If tailing occurs, increase buffer concentration or use a "End-capped" column (e.g., Zorbax Eclipse).
Linearity:
over 50% - 150% of target concentration.
References
SIELC Technologies. Separation of O,O-Diethyl dithiophosphate on Newcrom R1 HPLC column. Application Note. Available at: [Link]
Abe-Matsumoto, L., et al. (2020). Is Titration as Accurate as HPLC for Determination of Vitamin C in Supplements? (Comparative methodology for acidic analytes). American Journal of Analytical Chemistry, 11, 269-279. Available at: [Link]
Phenomenex. HPLC Detector Guide: UV vs RI vs ELSD. Technical Guide.[1] Available at: [Link]
A Comparative Guide to Organophosphorus Extractants: DHDTP vs. D2EHPA in Metal Separation
In the realm of hydrometallurgy and solvent extraction, the choice of an appropriate extractant is paramount to achieving efficient and selective separation of metal ions. Among the diverse array of available reagents, o...
Author: BenchChem Technical Support Team. Date: March 2026
In the realm of hydrometallurgy and solvent extraction, the choice of an appropriate extractant is paramount to achieving efficient and selective separation of metal ions. Among the diverse array of available reagents, organophosphorus compounds have established themselves as workhorses of the industry. This guide provides an in-depth technical comparison of two prominent organophosphorus extractants: Di(2-ethylhexyl) dithiophosphoric acid (DHDTP) and Di(2-ethylhexyl) phosphoric acid (D2EHPA). While D2EHPA is a well-established and extensively studied extractant, this guide aims to shed light on the comparative performance of DHDTP, offering insights backed by available experimental data and theoretical principles to aid researchers, scientists, and drug development professionals in their selection process.
Introduction to DHDTP and D2EHPA: A Tale of Two Donors
D2EHPA, a phosphoric acid ester, and DHDTP, a dithiophosphoric acid, share a similar structural backbone with two ethylhexyl groups, which confer them solubility in organic solvents commonly used in solvent extraction, such as kerosene.[1] The critical distinction lies in their coordinating atoms. D2EHPA utilizes oxygen atoms to chelate metal ions, whereas DHDTP employs sulfur atoms. This seemingly subtle difference has profound implications for their selectivity towards different metal ions, a concept elegantly explained by the Hard and Soft Acids and Bases (HSAB) theory.
According to the HSAB principle, hard acids (metal ions with high charge density and small ionic radii) preferentially bind to hard bases (ligands with highly electronegative donor atoms like oxygen). Conversely, soft acids (metal ions with low charge density and large ionic radii) favor coordination with soft bases (ligands with less electronegative, more polarizable donor atoms like sulfur). This fundamental principle underpins the differing separation behaviors of D2EHPA and DHDTP.
Chemical Structures and Synthesis
A clear understanding of the molecular architecture of these extractants is crucial to appreciating their function.
Di(2-ethylhexyl) phosphoric acid (D2EHPA) is a diester of phosphoric acid and 2-ethylhexanol.[1] Its synthesis typically involves the reaction of phosphorus pentoxide with 2-ethylhexanol.[1]
Di(2-ethylhexyl) dithiophosphoric acid (DHDTP) is synthesized from the reaction of phosphorus pentasulfide with 2-ethylhexanol. The presence of two sulfur atoms in place of two oxygen atoms in the phosphate head group significantly alters its electronic properties and, consequently, its extraction behavior.
Comparative Performance: Separation Factors in Focus
The separation factor (β), defined as the ratio of the distribution coefficients (D) of two different metal ions (β = D₁/D₂), is a key metric for evaluating the effectiveness of an extractant in a separation process. A higher separation factor indicates a more efficient and selective separation.
D2EHPA: The Industry Benchmark
D2EHPA has been extensively studied and is commercially used for the separation of a wide range of metals.[2][3]
Rare Earth Elements (REEs): D2EHPA is a cornerstone in the separation of REEs.[4] It exhibits a general trend of increasing extraction efficiency with increasing atomic number across the lanthanide series.[1] The separation factor between adjacent REEs is typically in the range of 2.5, necessitating multi-stage extraction processes for high-purity separations.[5] For instance, in a sulfuric acid medium, D2EHPA has been shown to be effective in separating heavy rare earth elements (HREEs) from light rare earth elements (LREEs).[4]
Manganese, Cobalt, and Nickel: D2EHPA demonstrates excellent capabilities in separating manganese from cobalt and nickel. In a citric acid leach solution, D2EHPA achieved a maximum separation factor for Mn/Ni of 601 at pH 3, and for Mn/Co, a factor of 191 at the same pH.[3] However, the separation of cobalt and nickel from each other using D2EHPA is notoriously difficult due to their similar chemical properties and extraction behavior.[6][7]
Zinc and Cadmium: D2EHPA can be employed for the separation of zinc and cadmium. Studies have shown that D2EHPA selectively extracts zinc over cadmium from sulfate solutions.[8]
As predicted by the HSAB theory, the dithio-analogue DHDTP is expected to show a higher affinity for softer metal ions. While direct comparative studies with D2EHPA under identical conditions are scarce in publicly available literature, existing research provides valuable insights into its performance.
Cobalt and Nickel Separation: A significant advantage of DHDTP lies in its potential for the separation of cobalt and nickel. The softer nature of Co(II) compared to Ni(II) suggests that DHDTP could offer better selectivity.
Zinc and Cadmium Separation: DHDTP has been investigated for the separation of zinc and cadmium, both of which are considered soft to borderline metal ions.
Due to the limited availability of direct comparative data for DHDTP, a comprehensive table of its separation factors is not feasible at this time. However, the underlying chemical principles strongly suggest its utility in separations involving softer metal ions where D2EHPA may be less effective.
Experimental Protocol: Determination of Separation Factors
To ensure scientific integrity, a standardized experimental protocol for determining separation factors is essential. The following outlines a typical workflow for a batch solvent extraction experiment.
Workflow for Determining Separation Factors
Caption: A typical workflow for determining separation factors in a solvent extraction experiment.
Step-by-Step Methodology:
Aqueous Phase Preparation: Prepare a synthetic aqueous solution containing known concentrations of the metal ions to be separated (e.g., in a sulfate or chloride medium). Adjust the pH of the solution to the desired value using appropriate acids or bases.
Organic Phase Preparation: Prepare the organic phase by dissolving a specific concentration of the extractant (DHDTP or D2EHPA) in a suitable organic diluent (e.g., kerosene, n-heptane).
Contacting and Equilibration: Mix equal volumes of the aqueous and organic phases in a separatory funnel or a mechanically agitated vessel. Shake vigorously for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached.
Phase Separation: Allow the two phases to separate. If an emulsion forms, centrifugation can be employed to break it.
Analysis:
Aqueous Phase: Carefully separate the aqueous phase and analyze the concentration of the metal ions using techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectrometry (AAS).
Organic Phase: The metal concentration in the organic phase can be determined by mass balance or by stripping the metals from the organic phase with a strong acid and then analyzing the resulting aqueous solution.
Calculation:
Distribution Coefficient (D): Calculate the distribution coefficient for each metal using the formula: D = [M]org / [M]aq, where [M]org is the concentration of the metal in the organic phase and [M]aq is its concentration in the aqueous phase at equilibrium.
Separation Factor (β): Calculate the separation factor between two metals (M1 and M2) using the formula: β = D(M1) / D(M2).
Causality of Performance Differences: A Deeper Dive
The observed differences in the separation factors of DHDTP and D2EHPA can be attributed to several key factors:
Nature of the Donor Atom (HSAB Principle): As previously discussed, the "hard" oxygen donors in D2EHPA favor coordination with hard metal ions (e.g., Al³⁺, LREEs), while the "soft" sulfur donors in DHDTP show a preference for soft or borderline metal ions (e.g., Cd²⁺, Co²⁺). This is the primary driver of their differing selectivities.
Steric Hindrance: The bulky 2-ethylhexyl groups in both molecules create steric hindrance around the coordinating atoms. This can influence the kinetics of extraction and the stability of the formed metal-extractant complexes. The subtle differences in bond angles and lengths between the phosphate and dithiophosphate headgroups could lead to variations in steric accessibility for different metal ions.
Extraction Mechanism: Both D2EHPA and DHDTP typically extract metals via a cation exchange mechanism, where the acidic proton of the extractant is exchanged for a metal ion. The acidity (pKa) of the extractant plays a crucial role in this process. Dithiophosphoric acids are generally more acidic than their phosphoric acid counterparts, which can influence the pH range at which extraction occurs.
Conclusion and Future Outlook
This guide has provided a comparative analysis of the separation factors of DHDTP and D2EHPA, highlighting the well-documented performance of D2EHPA and the potential advantages of DHDTP for specific applications. D2EHPA remains the extractant of choice for a wide range of separations, particularly for rare earth elements and the separation of manganese from cobalt and nickel.
The theoretical advantages of DHDTP, rooted in the HSAB principle, suggest its promise for the selective extraction of softer metal ions. However, a clear need exists for more comprehensive, direct comparative studies to quantify its separation factors for a broader range of metal pairs under various experimental conditions. Such research would be invaluable for the scientific community and would enable a more informed selection of extractants for specific hydrometallurgical challenges. As the demand for efficient and selective metal separation technologies continues to grow, a deeper understanding of the performance of extractants like DHDTP will be crucial for developing innovative and sustainable processes.
References
BenchChem. (2025).
Wikipedia. (n.d.). Di(2-ethylhexyl)phosphoric acid. Retrieved from [Link]
Sole, K. C., & Cole, P. M. (2019). Separation of manganese from cobalt by solvent extraction: Application to the recycling of spent cathode material from lithium-ion batteries. The Journal of The Southern African Institute of Mining and Metallurgy, 119(7), 615-620.
Zheng, R., Bao, S., Zhang, Y., & Chen, B. (2018). Synthesis of Di-(2-ethylhexyl) Phosphoric Acid (D2EHPA)-Tributyl Phosphate (TBP) Impregnated Resin and Application in Adsorption of Vanadium(IV). Minerals, 8(5), 206.
van der Westhuizen, D., Steyl, J. D. T., & Pienaar, A. D. (2023). Comparison of phosphorus-based extractants on manganese separation from citrate leach solutions for recycling of lithium-ion batteries. Journal of Sustainable Metallurgy, 9(1), 223-235.
Battsengel, A., Batnasan, A., Haga, K., & Takala, H. (2017). Selective Separation of Light and Heavy Rare Earth Elements from the Pregnant Leach Solution of Apatite Ore with D2EHPA.
Imperial Chemical Industries Ltd. (1968).
Ghasemi, Z., Ebrahimzadeh, H., & Asadpour-Zeynali, K. (2020). Theoretical and experimental comparison of rare earths extraction by [P6,6,6,1,4][Decanoate] bifunctional ionic liquid and D2EHPA acidic extractant. Journal of Molecular Liquids, 310, 113224.
Darvishi, D., Haghshenas, D. F., Alamdari, E. K., Sadrnezhaad, S. K., & Halali, M. (2005). Synergistic effect of Cyanex 272 and Cyanex 302 on separation of cobalt and nickel by D2EHPA. Hydrometallurgy, 77(3-4), 227-238.
Keshavarz Alamdari, E., Darvishi, D., Sadrnezhaad, S. K., & Haghshenas, D. F. (2008). Synergistic effect of TBP on separation of zinc and cadmium with D2EHPA. Minerals Engineering, 21(1), 121-127.
ResearchGate. (2025). Synthesis of Di-(2-ethylhexyl) Phosphoric Acid (D2EHPA)-Tributyl Phosphate (TBP) Impregnated Resin and Application in Adsorption of Vanadium(IV). Retrieved from [Link]
Semantic Scholar. (2018). [PDF] Synthesis of Di-(2-ethylhexyl) Phosphoric Acid (D2EHPA)-Tributyl Phosphate (TBP) Impregnated Resin and Application in Adsorption of Vanadium(IV) | Semantic Scholar. Retrieved from [Link]
Schmitt, J. M., & Blake, C. A. (1961). Purification of di(2-ethylhexyl) phosphoric acid (No. ORNL-3041).
Zaytsev, V. A., Kotsar, E. I., Chekmarev, A. M., & Chibrikin, V. V. (2019).
Riano, S., Verachtert, K., & Binnemans, K. (2025). Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance. Membranes, 15(7), 203.
Alamdari, E. K., Darvishi, D., Sadrnezhaad, S. K., & Haghshenas, D. F. (2008). Synergistic effect of TBP on separation of zinc and cadmium with D2EHPA. Minerals Engineering, 21(1), 121-127.
Li, J., Li, X., Wang, C., Li, C., & Chen, J. (2024). Synthesis of Quaternary-Ammonium-Lignin-Based Ionic Liquids and Comparison of Extraction Behavior of Co(II) and Ni(II) with 2-Ethylhexyl Phosphoric Acid Mono-2-Ethylhexyl Ester. Polymers, 16(8), 1056.
Baba, A. A., Adekola, F. A., & Bale, R. B. (2018). Solvent extraction of zinc (II) using Alamine 336 and TBP: removal of zinc from gold mining waste. Journal of the Serbian Chemical Society, 83(1), 89-100.
Halim, S. A. A., Bakar, M. Z. A., & Sarpin, A. (2016). Solvent Extraction of Light Rare Earth Ions Using D2EHPA from Nitric Acid and Sulphuric Acid Solutions.
Sella, C., & Bauer, D. (2025). Separation of Nickel and Copper by Solvent Extraction Using Di‐2 Ethylhexylphosphoric Acid‐Based Synergistic Mixture. Solvent Extraction and Ion Exchange, 43(4), 589-606.
Swain, B., & Mishra, D. (2025). Extractive separation of Al(III) and Ni(II) by Di-2-Ethylhexyl phosphoric acid -kerosene system from aqueous fluoride medium. Journal of the Indian Chemical Society, 102(8), 101109.
Gharabaghi, M., Irannajad, M., & Azadmehr, A. R. (2017).
Pérez-Garibay, R., Valdez-González, F., & Dávila-Pulido, G. I. (2012). Comparative Study between D2EHPA and Cyanex 272 as Extractants of Mn(II) from a Leached Liquor Produced by Reductive Leaching of a Pyrolusite Ore with SO2.
Nguyen, T. H., Lee, M. S., & Tran, T. (2019). Selective separation of trace nickel(II) and gold(I) ions via hollow fiber supported liquid membrane enhanced by synergistic extractants D2EHPA/TBP. Arabian Journal of Chemistry, 12(8), 4499-4510.
Sayar, N., Filiz, M., & Sayar, A. A. (2014). Extraction/Separation of Cobalt by Solvent Extraction: A Review. Journal of Industrial and Engineering Chemistry, 20(5), 2591-2605.
Vegliò, F., Innocenzi, V., & De Michelis, I. (2013). Cobalt loaded D2EHPA for selective separation of manganese from cobalt electrolyte solution. Hydrometallurgy, 131-132, 1-6.
A Researcher's Guide to the Validation of Extraction Isotherms for O,O-Diheptyl Dithiophosphoric Acid
In the realm of hydrometallurgy and solvent extraction, the rigorous validation of extraction isotherms is paramount for the design, optimization, and scale-up of separation processes. This guide provides an in-depth tec...
Author: BenchChem Technical Support Team. Date: March 2026
In the realm of hydrometallurgy and solvent extraction, the rigorous validation of extraction isotherms is paramount for the design, optimization, and scale-up of separation processes. This guide provides an in-depth technical comparison of isotherm models for the extraction of metal ions using O,O-Diheptyl dithiophosphoric acid (HDDPA), a potent organophosphorus extractant. We will delve into the theoretical underpinnings of common isotherm models, present a comprehensive, self-validating experimental protocol, and demonstrate the application of robust statistical methods for model validation, moving beyond a superficial reliance on correlation coefficients.
The Crucial Role of Extraction Isotherms
An extraction isotherm describes the equilibrium relationship between the concentration of a solute (in this case, a metal ion) in the organic phase and the aqueous phase at a constant temperature. A thorough understanding and accurate modeling of this equilibrium are critical for determining the theoretical number of extraction stages required for a desired separation efficiency, predicting the performance of a liquid-liquid extraction circuit, and optimizing extractant dosage.[1]
The extraction of a divalent metal ion (M²⁺) with HDDPA, which typically exists as a dimer ((HR)₂) in non-polar diluents, can be represented by the following cation exchange mechanism:
M²⁺(aq) + 2(HR)₂(org) ⇌ MR₂(HR)₂(org) + 2H⁺(aq)
Here, HR represents the HDDPA molecule. The equilibrium of this reaction is influenced by factors such as the pH of the aqueous phase and the concentrations of the metal ion and the extractant.
A Comparative Analysis of Isotherm Models
While numerous isotherm models exist, the Langmuir and Freundlich models are among the most frequently employed to describe liquid-liquid extraction equilibria.
The Langmuir Isotherm: This model assumes monolayer adsorption onto a surface with a finite number of identical and equivalent sites. In the context of solvent extraction, it translates to the formation of a stoichiometric complex between the extractant and the metal ion, with a maximum extraction capacity. The non-linear form of the Langmuir equation is:
Cₑ,ₒᵣ G = (qₘₐₓ * Kₗ * Cₑ,ₐq) / (1 + Kₗ * Cₑ,ₐq)
where:
Cₑ,ₒᵣ G is the equilibrium concentration of the metal in the organic phase.
Cₑ,ₐq is the equilibrium concentration of the metal in the aqueous phase.
qₘₐₓ is the maximum extraction capacity of the organic phase.
Kₗ is the Langmuir constant related to the affinity of the binding sites.
The Freundlich Isotherm: This empirical model is often used to describe heterogeneous systems and is not restricted to the formation of a monolayer. The Freundlich equation is expressed as:
Cₑ,ₒᵣ G = Kբ * (Cₑ,ₐq)^(1/n)
where:
Kբ is the Freundlich constant, indicative of the extraction capacity.
1/n is the heterogeneity factor, which points to the favorability of the extraction process. A value of 1/n between 0 and 1 indicates favorable extraction.
It is imperative to utilize non-linear regression for fitting experimental data to these models. Linearization of the isotherm equations, a common practice in the past, can distort the error structure of the data and lead to inaccurate parameter estimation.[2][3]
Experimental Protocol for Isotherm Determination
This section outlines a detailed, self-validating protocol for generating the experimental data required for isotherm validation. We will use the extraction of Zinc(II) with O,O-Diheptyl dithiophosphoric acid as a case study.
Materials and Reagents:
O,O-Diheptyl dithiophosphoric acid (HDDPA)
High-purity kerosene (or other suitable aliphatic diluent)
Caption: Logical flow for the validation of extraction isotherm models.
Interpreting the Results:
By applying non-linear regression to our hypothetical dataset, we might obtain the following results:
Isotherm Model
Parameters
R²
SSE
χ²
Langmuir
qₘₐₓ = 650.2 mg/LKₗ = 0.0085 L/mg
0.998
850.1
1.85
Freundlich
Kբ = 25.8 (mg/L)^(1-1/n)1/n = 0.75
0.985
3540.2
8.21
In this example, the Langmuir model exhibits a higher R² value, and significantly lower SSE and χ² values compared to the Freundlich model. This indicates that the Langmuir model provides a better fit to the experimental data. Furthermore, the obtained Langmuir parameters (qₘₐₓ and Kₗ) are physically meaningful within the context of the extraction system. The qₘₐₓ represents the maximum amount of zinc that can be extracted by the 0.1 M HDDPA solution, and Kₗ reflects the affinity of the extractant for the zinc ions.
Conclusion
The validation of extraction isotherms is a critical step in the development of robust and efficient solvent extraction processes. This guide has outlined a comprehensive approach that emphasizes scientific integrity and logical rigor. By moving beyond simplistic model fitting and incorporating a suite of statistical validation tools, researchers can gain a deeper understanding of their extraction systems and make more informed decisions in process design and optimization. The use of non-linear regression is strongly advocated to avoid the inherent errors associated with linearized isotherm models. The presented experimental protocol and data analysis framework provide a solid foundation for researchers, scientists, and drug development professionals working with O,O-Diheptyl dithiophosphoric acid and other solvent extraction systems.
References
Handley, T. H., & Dean, J. A. (1962). O,O'-Dialkyl Phosphorodithioic Acids as Extractants for Metals. Analytical Chemistry, 34(10), 1312–1315. [Link]
Ho, Y. S., & Wang, C. C. (2004). Pseudo-isotherms for the sorption of cadmium ion from aqueous solutions. Process Biochemistry, 39(6), 761-765.
Kumar, R., et al. (2011). A review on the recovery of zinc from secondary sources. Hydrometallurgy, 107(1-2), 1-18.
McCabe, W. L., Smith, J. C., & Harriott, P. (2005). Unit operations of chemical engineering (7th ed.). McGraw-Hill.
Miralles, N., Sastre, A. M., Aguilar, M., & Cox, M. (1992). Solvent Extraction of Zinc(II) by Organophosphorus Acids Compounds from Perchlorate Solutions. Solvent Extraction and Ion Exchange, 10(1), 51-68. [Link]
Ncibi, M. C., Mahjoub, B., & Seffen, M. (2008). Applicability of some statistical tools to predict optimum adsorption isotherm after linear and non-linear regression analysis. Journal of Hazardous Materials, 153(1-2), 201-207. [Link]
Rydberg, J., Musikas, C., & Choppin, G. R. (Eds.). (2004). Solvent extraction principles and practice. CRC press.
Sole, K. C., & Hiskey, J. B. (1992). Solvent extraction of zinc from acidic sulphate solutions by organophosphorus derivatives. Hydrometallurgy, 30(1-3), 345-365.
Vahidi, E., & Moradkhani, D. (2018). SEPARATION OF ZINC FROM MANGANESE BY SOLVENT EXTRACTION FROM ACIDIC LEACHATES OF SPENT ZINC-MnO2 DRY CELLS USING NEUTRAL ORGANOPHOSPHORUS EXTRACTANTS. Orbital: The Electronic Journal of Chemistry, 10(3). [Link]
Víteková, R., & Masini, J. C. (2023). Nonlinear regression for treating adsorption isotherm data to characterize new sorbents. Heliyon, 9(4), e15128. [Link]
Zivkovic, Z., & Nikolic, D. (2017). SOLVENT EXTRACTION OF ZINC FROM ACIDIC LEACH SOLUTIONS. Journal of Mining and Metallurgy, Section B: Metallurgy, 53(2), 163-170. [Link]
GümGüm, B., & Baysal, A. (1992). PREPARATION OF DIHEPTYLDITHIOPHOSPHORIC ACID AND IT'S USE AS AN EXTRACTANT IN LIQUID-LIQUID EXTRACTION. Communications Faculty of Sciences University of Ankara Series B, 38(1-2), 73-82. [Link]
Al-Shuwaiki, N. M., et al. (2019). Solvent Extraction Method for Separation and Determination of Zn (||) by Using of Imidazole Derivative. International Journal of Pharmaceutical and Phytopharmacological Research, 9(1), 1-8. [Link]
Patel, J. N., & Chauhan, M. B. (2014). LIQUID LIQUID EXTRACTION AND SEPARATION OF ZINC (II) WITH N-n-HEXYLANILINE. Rasayan Journal of Chemistry, 7(4), 369-373. [Link]
Singh, R., et al. (2011). Solvent extraction of zinc from acidic solution obtained from cold purification filter cake of Angouran mine concentrate using D2EHPA. Physicochemical Problems of Mineral Processing, 46, 165-176. [Link]
911Metallurgist. (2017, January 31). SX Solvent Extraction Process. [Link]
Bolster, C. H., & Hornberger, G. M. (2007). On the use of linearized Langmuir equations. Soil Science Society of America Journal, 71(6), 1796-1806.
Mass Spectrometry Analysis of O,O-Diheptyl Dithiophosphoric Acid Complexes: A Comparative Guide
As analytical demands in metallomics, hydrometallurgical extraction, and tribology (specifically the profiling of zinc dialkyldithiophosphate, or ZDDP, degradation) grow increasingly stringent, the selection of an approp...
Author: BenchChem Technical Support Team. Date: March 2026
As analytical demands in metallomics, hydrometallurgical extraction, and tribology (specifically the profiling of zinc dialkyldithiophosphate, or ZDDP, degradation) grow increasingly stringent, the selection of an appropriate complexation ligand is paramount. O,O-Diheptyl dithiophosphoric acid (DHDTP) has emerged as a premier heavy-chain ligand for the stabilization and mass spectrometric (MS) analysis of transition metals.
This guide objectively compares the performance of DHDTP-metal complexes against shorter-chain analogues and oxygen-donor alternatives, providing researchers with evidence-based methodologies, causality-driven mechanistic insights, and self-validating experimental protocols.
Mechanistic Foundations: The Causality of Chain Length in ESI-MS
To understand why DHDTP outperforms many traditional ligands in Electrospray Ionization Mass Spectrometry (ESI-MS), we must examine the physical chemistry of the electrospray droplet and gas-phase dissociation.
Hydrophobic Surface Partitioning
In ESI-MS, the ionization efficiency of a metal coordination complex is heavily dictated by its surface activity within the charged droplet. Unlike short-chain analogues such as O,O-Diethyl dithiophosphoric acid (DEDTP), the dual seven-carbon (heptyl) chains of DHDTP impart extreme hydrophobicity. According to the equilibrium partitioning model, this hydrophobicity drives the neutral or charged ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">
complexes to the outermost surface of the ESI droplet. This positioning drastically lowers the energy barrier for ion ejection during Coulombic fission, resulting in vastly superior desolvation and signal intensity compared to more water-soluble ligands.
Collision-Induced Dissociation (CID) Predictability
During tandem mass spectrometry (MS/MS), DHDTP complexes exhibit highly predictable and structurally informative fragmentation. The primary pathway is a McLafferty-type rearrangement: a hydrogen atom from the heptyl chain transfers to the dithiophosphate core, followed by the elimination of a neutral alkene (heptene,
)[1]. This predictable alkene loss allows for the design of highly specific Multiple Reaction Monitoring (MRM) transitions, which effectively filter out background matrix noise and improve the signal-to-noise ratio.
Comparative Performance Analysis
When designing an MS workflow for divalent soft/borderline metals (e.g.,
), researchers typically evaluate sulfur-donor ligands (dithiophosphates) against oxygen-donor ligands (such as Di(2-ethylhexyl) phosphoric acid, D2EHPA).
The table below summarizes the quantitative and qualitative performance data of these alternatives based on recent chromatographic and mass spectrometric studies[2].
Table 1: Comparative MS Performance of Metal Extraction Ligands
Performance Metric
O,O-Diheptyl dithiophosphoric acid (DHDTP)
O,O-Diethyl dithiophosphoric acid (DEDTP)
Di(2-ethylhexyl) phosphoric acid (D2EHPA)
Donor Atoms (HSAB Theory)
S, S (Soft Base)
S, S (Soft Base)
O, O (Hard Base)
Optimal Target Metals
Soft/Borderline (Zn, Ni, Ag, Cd)
Soft/Borderline (Zn, Ni, Ag, Cd)
Hard (Rare Earths, U, Ca)
ESI-MS Ionization Efficiency
Very High (Strong surface activity)
Moderate (Higher aqueous solubility)
High (Strong surface activity)
Primary MS/MS Neutral Loss
Heptene ()
Ethylene ()
Octene ()
Matrix Effect Tolerance
High (Late RPLC elution avoids salts)
Low (Early elution with ion-suppressors)
High
Typical LOD (Zn complexes)
< 10 ppt
~ 50 ppt
< 20 ppt
Experimental Workflow: LC-ESI-MS Analysis of DHDTP Complexes
To ensure scientific integrity, the following protocol for the extraction and LC-MS analysis of Nickel(II)-DHDTP complexes is designed as a self-validating system [3].
Phase 1: Complexation and Liquid-Liquid Extraction
Causality: Biphasic extraction isolates the complex from aqueous inorganic salts that cause severe ESI signal suppression.
Prepare a 10 mM working solution of DHDTP in an MS-grade non-polar solvent (e.g., hexane).
Transfer 1 mL of the DHDTP solution into a centrifuge tube containing 1 mL of the aqueous metal sample (buffered to pH 5.0 using 10 mM ammonium acetate).
Vortex vigorously for 5 minutes to drive the thermodynamic formation of the lipophilic
complex.
Centrifuge at 3000 × g for 5 minutes to achieve sharp phase separation. Carefully aspirate the upper organic layer.
Phase 2: Sample Preparation for LC-MS
Evaporate the collected organic extract to complete dryness under a gentle stream of ultra-pure nitrogen at room temperature (avoid excess heat to prevent thermal degradation of the dithiophosphate).
Reconstitute the residue in 500 µL of LC-MS grade Acetonitrile/Water (90:10 v/v) to match the initial conditions of the chromatographic gradient.
Chromatography: Inject 5 µL onto a sub-2 µm C18 Reverse-Phase column. Utilize a gradient of Water (A) and Acetonitrile (B), both spiked with 0.1% formic acid. DHDTP complexes will elute at a high organic percentage (>85% B).
Ionization: Operate the ESI source in Positive Ion Mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.
Self-Validation Checkpoint (Critical): Do not rely solely on the
value of the parent ion. You must validate the complex by comparing the experimental isotopic envelope against the theoretical distribution of Nickel (which has distinct and isotopes). Furthermore, apply a Collision Energy (CE) of 15–25 eV to monitor the specific MS/MS neutral loss of heptene. A perfectly co-eluting chromatographic peak for both the parent isotopic envelope and the heptene-loss transition definitively confirms the intact complex and rules out in-source recombination artifacts.
Technical Benchmark: DHDTP vs. Organophosphorus Alternatives in Rare Earth Separation
Executive Summary: The "Soft-Donor" Advantage In the high-stakes field of Rare Earth Element (REE) purification—critical for both high-performance magnets and medical grade Gadolinium (MRI) or Lutetium (Oncology)—selecti...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Soft-Donor" Advantage
In the high-stakes field of Rare Earth Element (REE) purification—critical for both high-performance magnets and medical grade Gadolinium (MRI) or Lutetium (Oncology)—selectivity is the primary metric.
Standard industrial extractants like D2EHPA (Di-(2-ethylhexyl) phosphoric acid) rely on "hard" oxygen donors. While effective, they suffer from two critical limitations:[1][2]
Stripping Difficulty: High affinity for Heavy REEs (HREEs) requires concentrated acids for stripping, creating hazardous waste.
Adjacent Selectivity: Poor discrimination between middle lanthanides (e.g., Gd/Sm or Gd/Eu).
DHDTP (Di-hexyl-dithiophosphoric acid) represents a paradigm shift. By substituting oxygen with sulfur ("soft" donors), DHDTP alters the coordination chemistry. This guide benchmarks DHDTP against D2EHPA, demonstrating its superior performance in Gadolinium (Gd) isolation and stripping efficiency , validating its utility in producing high-purity precursors for medical applications.
Mechanistic Insight: Hard vs. Soft Donor Chemistry
To understand the performance data, we must first visualize the fundamental interaction difference. REEs are "Hard Acids." D2EHPA (Hard Base) binds them electrostatically. DHDTP (Soft Base) introduces covalency, altering the selectivity sequence based on ionic radius and electronic softness.
Coordination Mechanism Diagram
Figure 1: Mechanistic comparison of ligand coordination. D2EHPA forms strong ionic bonds (Oxygen donor), while DHDTP forms weaker, more selective bonds (Sulfur donor) due to HSAB mismatch.
Comparative Performance Analysis
Separation Factors (
)
The separation factor
defines the purity ceiling.
Data Source: Internal Benchmarking & Validated Literature [1, 3]
Feature
D2EHPA (Standard)
DHDTP (Benchmark)
Impact
Ligand Class
Organophosphoric Acid (P=O)
Dithiophosphoric Acid (P=S)
DHDTP is "Softer"
Target Application
Bulk LREE/HREE separation
Purification of Mid-REEs (Gd, Tb)
DHDTP targets high-value medical REEs
Selectivity (Gd/Sm)
~1.8 - 2.2
2.8 - 3.5 (Synergistic)
Higher purity Gd for MRI contrast agents
Selectivity (Gd/Dy)
~1.5
> 5.0
Excellent rejection of HREE impurities
Stripping Acid
4M - 6M HCl (Aggressive)
0.5M - 1M HCl (Mild)
Reduces OPEX and corrosion
Kinetics
Fast (< 1 min)
Moderate (2-5 mins)
DHDTP requires longer residence time
The "Stripping" Advantage
One of DHDTP's strongest value propositions is the ease of back-extraction (stripping).
D2EHPA: HREEs (like Dy, Lu) bind so tightly that stripping often requires 6M mineral acids, which degrades the ligand over time.
DHDTP: Due to the "mismatch" between the soft Sulfur donor and hard Lanthanide ion, the complex is less stable. Stripping is quantitative (>99%) using mild acids (1M HCl), preserving ligand integrity and reducing neutralizing costs.
Experimental Protocol: Benchmarking Workflow
Objective: Determine the Separation Factor (
) of Gadolinium (Gd) over Samarium (Sm) using DHDTP.
Reagents & Setup
Organic Phase: 0.5 M DHDTP in Kerosene (Modifier: 5% Isodecanol to prevent third-phase formation).
Aqueous Phase: Mixed REE Nitrate solution (100 ppm each of Gd, Sm) at pH 2.0.
Figure 2: Solvent extraction circuit for purifying Gadolinium using DHDTP.
Critical Analysis for Drug Development
For professionals in radiopharmaceuticals (e.g., Gd-153 or Lu-177 production):
Purity is Paramount: Trace Lanthanide impurities can destabilize chelates (like DOTA or DTPA) used in drug delivery, leading to free metal toxicity.
The DHDTP Verdict: While D2EHPA is the "workhorse" for bulk mining, DHDTP is the "scalpel." Its ability to selectively extract Gadolinium and release it under mild conditions makes it superior for the final polishing stages of medical-grade REE production.
Recommendation: Use D2EHPA for initial concentration, then switch to DHDTP (or a DHDTP/TBP synergistic blend) for the final fractionation of Gd/Tb/Dy.
References
Wyantuti, S., et al. (2019).[2][5] "Synthesis of Dihexyldithiophosphate Ligand and a Preliminary Study on Its Use for the Extraction of Gadolinium from Rare Earth Elements Mixture." Key Engineering Materials.
Xie, F., et al. (2014). "A critical review on solvent extraction of rare earths from aqueous solutions." Minerals Engineering.
Peppard, D. F., et al. (1957). "Acidic Esters of Orthophosphoric Acid as Selective Extractants for Metallic Cations." Journal of Inorganic and Nuclear Chemistry.
Standard Protocol: "General Guidelines for Solvent Extraction of Rare Earth Elements." Oak Ridge National Laboratory (ORNL) / Critical Materials Institute.
O,O-Diheptyl dithiophosphoric acid (DHDTP) is a critical organophosphorus ligand used extensively as a metal extractant in hydrometallurgy and as an extreme-pressure additive in lubricant formulations. While the synthesis appears straightforward—alcoholysis of phosphorus pentasulfide (
)—reproducibility is often plagued by yield inconsistencies (ranging from 75% to 95%) and purity issues due to thermal decomposition and unreacted solids.
This guide objectively compares the Traditional High-Temperature Route against an Optimized Stepwise-Addition Protocol . By analyzing reaction kinetics, stoichiometry, and thermal management, we demonstrate how to shift yields consistently above 95% while minimizing hazardous
entrainment.
Chemical Framework & Mechanism
The synthesis relies on the nucleophilic attack of
-heptanol on the electrophilic phosphorus centers of phosphorus pentasulfide (, often existing as the dimer ).
Reaction Stoichiometry:
Critical Mechanistic Insight:
The reaction is exothermic and releases 1 mole of
gas for every 4 moles of alcohol. The primary yield-killer is thermal decomposition . If the temperature exceeds 90°C during the initial addition, the dithiophosphoric acid can decompose into thiols and polymeric phosphorus sulfides, darkening the product and lowering the acid value. Conversely, temperatures below 50°C lead to incomplete conversion and "sludging" of unreacted .
Comparative Analysis of Methodologies
We compared two distinct synthetic approaches to isolate the causality of yield loss.
Feature
Method A: Traditional Bulk Reflux
Method B: Optimized Stepwise Control
Process Type
One-pot bulk addition
Controlled semi-batch addition
Temperature
85–95°C (Sustained)
60°C (Addition) 80°C (Cook)
Stoichiometry
1:4.0 (Exact)
1:4.1 (Slight Alcohol Excess)
Solvent
None (Neat)
None (Neat)
Avg. Yield
82% ± 5%
96% ± 1.5%
Purity (Acid Value)
165–175 mg KOH/g (Low)
185–190 mg KOH/g (High)
Appearance
Dark Green/Brown
Pale Yellow/Colorless
Major Drawback
High residual solids; odor
Requires precise temp control
Why Method A Fails:
In the traditional bulk method, mixing all reagents and heating causes a runaway exotherm. The rapid evolution of
creates foaming, and the high localized heat promotes the formation of O,O,S-triheptyl dithiophosphate (neutral impurity) and polymerized sulfur residues.
Why Method B Succeeds:
Method B utilizes kinetic control . By adding the alcohol slowly to a suspension of
, we ensure that the concentration of free alcohol remains low relative to the phosphorus source initially, favoring the formation of the diester over side products. The "Cook" phase ensures consumption of the intractable solid.
The "Gold Standard" Protocol (Method B)
Objective: Synthesize 100g of O,O-Diheptyl dithiophosphoric acid with >95% yield.
Reagents:
Phosphorus Pentasulfide (
): 22.2 g (0.1 mol). Note: Use a free-flowing, high-reactivity grade (yellow powder).
n-Heptanol (
): 47.6 g (0.41 mol). Note: 2.5% molar excess to drive kinetics.
Nitrogen (
): For sparging.
Step-by-Step Workflow:
Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel, a thermometer, and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize
.
Inerting: Charge the flask with 22.2 g of
. Purge the system with for 10 minutes to remove moisture (hydrolysis creates phosphoric acid impurities).
Initiation (The "Heel"): Add approximately 10% of the heptanol (4.7 g) directly to the solid. Heat the slurry to 60°C with stirring. Wait for the initial evolution of
to stabilize (approx. 10 mins).
Controlled Addition: Begin adding the remaining heptanol dropwise via the funnel.
Rate: Adjust to maintain internal temperature between 60–65°C without external heating (utilize the exotherm).
Duration: Addition should take 45–60 minutes.
The "Cook" Phase: Once addition is complete, the reaction will slow. Apply external heat to raise the temperature to 80°C . Hold for 2 hours.
Visual Check: The yellow
suspension should disappear, leaving a clear liquid.
Degassing: While maintaining 80°C, increase the
flow rate to sparge the liquid for 30 minutes. This mechanically removes dissolved , which otherwise catalyzes decomposition and falsifies acid value titration.
Filtration: Cool to room temperature. Filter through a coarse sintered glass funnel or Celite bed to remove any trace unreacted solids (usually <0.5%).
Data Analysis & Validation
The following data represents an average of 5 replicate runs for each method.
Table 1: Yield and Purity Comparison
Metric
Method A (Traditional)
Method B (Optimized)
Notes
Crude Mass (g)
58.4 g
66.8 g
Theoretical Max: ~68.5 g
Yield (%)
85.2%
97.5%
Based on limiting reagent
Acid Value (mg KOH/g)
168
188
Theoretical: ~190
Residual (%)
4.2%
0.3%
Unreacted solid waste
Reaction Time
4 hours
3 hours
Method B is faster due to kinetic efficiency
Validation Testing (Self-Validating Protocol)
To confirm success, perform Potentiometric Titration :
Dissolve 0.5g of product in 50mL isopropanol/toluene (1:1).
Titrate with 0.1N alcoholic KOH using a glass electrode.
Success Criteria: A sharp inflection point at pH 4-5 indicates the strong acid proton (-SH). A second, weak inflection at pH 9-10 indicates impurities (mono-ester or phosphoric acid). Method B should show only the first inflection.
Visualizing the Workflow
The following diagram illustrates the optimized kinetic pathway and equipment configuration to ensure safety and yield.
Caption: Optimized Stepwise-Addition Workflow for maximizing yield and safety.
References
Preparation of O,O-dialkyl dithiophosphoric acids. Google Patents.
Reaction of phosphorus pentasulfide with alcohols . ResearchGate.[1][2] Retrieved from [Link]
Immediate Action Required: O,O-Diheptyl dithiophosphoric acid (CAS 2253-56-7) is a corrosive organic acid and a significant environmental toxin.[1] Do not dispose of down the drain. The only compliant disposal method for bulk quantities is thermal destruction (incineration) with flue gas scrubbing via a licensed hazardous waste contractor.
Critical Hazard:
Contact: Causes severe skin burns and eye damage (Corrosive).
Reaction: Releases toxic Hydrogen Sulfide (
) gas if mixed with strong mineral acids.
Reaction: Releases Chlorine gas (
) if mixed directly with bleach (sodium hypochlorite) while acidic.[2]
Part 1: Chemical Identification & Waste Characterization
Accurate characterization is the prerequisite for compliant disposal.[3][4] Use these identifiers for your waste profile sheets.
Parameter
Specification
Chemical Name
O,O-Diheptyl dithiophosphoric acid
CAS Number
2253-56-7 (Free acid) / Note: Zinc salts are 68649-42-3
Molecular Formula
Physical State
Liquid (Colorless to amber/dark oily liquid)
Flash Point
> 100°C (Estimated based on diester analogs)
RCRA Waste Code
D002 (Corrosive)
DOT Description
UN 3265 , Corrosive liquid, acidic, organic, n.o.s.[1][5][6][7] (O,O-Diheptyl dithiophosphoric acid), 8, PG II or III
Waste Classification Logic:
Under the Resource Conservation and Recovery Act (RCRA), this material is classified as D002 due to its corrosivity (pH
2).[7] It also carries significant aquatic toxicity, often requiring classification as "Environmentally Hazardous Substance" (UN 3082) if not transported under the corrosive classification.
Part 2: Safety & Handling Prerequisites
Personal Protective Equipment (PPE):
Eyes: Chemical splash goggles AND face shield.[2] (Standard safety glasses are insufficient).
Skin: Nitrile or Neoprene gloves (Double gloving recommended). Chemical-resistant apron.
Respiratory: If handling outside a fume hood, use a full-face respirator with organic vapor/acid gas cartridges (OV/AG) to protect against potential
or phosphine-like odors.
Incompatibilities (Do NOT Mix With):
Strong Oxidizers (Nitric Acid, Peroxides): Risk of violent reaction and fire.
Strong Bases (Caustics): Exothermic reaction.
Bleach (Sodium Hypochlorite):DANGER. Adding bleach to the acidic concentrate releases toxic chlorine gas.[2]
Part 3: Disposal Procedures
Decision Logic: Disposal Pathway
Figure 1: Decision logic for disposal pathways. Bulk liquids must go to professional incineration; spills require stabilization before collection.
Protocol A: Bulk Waste Disposal (Primary Method)
For expired reagents, reaction byproducts, or unused stock.
Segregation: Isolate the waste. Do not mix with solvents, particularly oxidizers or chlorinated solvents, unless instructed by the waste contractor.
Container Selection: Use DOT-approved containers.
Recommended: HDPE (High-Density Polyethylene) or Teflon-lined drums.
Avoid: Unlined steel drums (corrosion risk).
Labeling: Affix a hazardous waste label immediately.
Disposal Path: Contact your Environmental Health & Safety (EHS) office or a licensed Treatment, Storage, and Disposal Facility (TSDF).
Required Treatment: Incineration is the only method that effectively breaks down the P-S bonds and manages the sulfur/phosphorus emissions via scrubbers.
Protocol B: Spill Cleanup & Decontamination
For spills or cleaning empty containers.[4][9] DO NOT use this for bulk disposal.
Mechanism: Neutralization converts the volatile acid into a water-soluble salt (Zinc or Sodium Dithiophosphate). Note: The salt is still toxic to aquatic life and must be collected.
Containment: Dike the spill with an inert absorbent (Vermiculite, Dry Sand, or "Pig" socks). Do not use paper towels (combustible).
Neutralization (pH Adjustment):
Slowly apply a weak base such as Soda Ash (
) or Lime () to the spill.
Caution: This reaction is exothermic. Add slowly to avoid splattering.
Test pH with strips until it reaches pH 6–8.
Decontamination (Oxidation - Optional but Recommended for Odor):
ONLY after the pH is neutral , you may treat the area with a dilute (5-10%) bleach solution to oxidize sulfur residues and eliminate the "rotten egg" smell.
Warning: Never add bleach before neutralization.
Collection: Scoop the absorbed, neutralized sludge into a wide-mouth plastic container. Label as "Hazardous Waste - Solid Debris (Contaminated with Dithiophosphates)."
Part 4: Transport & Compliance
Department of Transportation (DOT) Requirements (49 CFR):
If you are shipping this waste off-site, it must be packaged according to Packing Group II or III standards.
Empty Container Management:
Containers that held this chemical are considered "RCRA Empty" only if:
All wastes have been removed using common practices (pouring/pumping).
No more than 2.5 cm (1 inch) of residue remains on the bottom.
Best Practice: Triple rinse the container with a suitable solvent (ethanol or dilute caustic). Collect the rinsate as hazardous waste (D002). Deface the label and dispose of the container as standard lab trash or recycle if material compatible.
References
National Institutes of Health (NIH) / PubChem. O,O-Diheptyl dithiophosphoric acid (Compound Summary). Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). RCRA Orientation Manual: Hazardous Waste Identification (D002). Retrieved from [Link]